molecular formula C22H21ClN6O B12397225 Gumelutamide CAS No. 1831085-48-3

Gumelutamide

Katalognummer: B12397225
CAS-Nummer: 1831085-48-3
Molekulargewicht: 420.9 g/mol
InChI-Schlüssel: TYOPGJVWUJIKHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gumelutamide is a nonsteroidal antiandrogen (NSAA) that functions as a potent and selective antagonist of the androgen receptor (AR) . It competitively inhibits the binding of natural androgens, such as testosterone and dihydrotestosterone (DHT), thereby blocking androgen receptor signaling and downstream gene expression . This mechanism is critical for research into androgen-dependent pathways. The primary research application of this compound is in the study of prostate cancer, where it is used to investigate disease progression and therapeutic strategies, particularly in combination with other hormonal therapies . Beyond oncology, it is a valuable research tool for studying androgen-dependent skin and hair conditions, as well as the role of androgens in various physiological processes . Preclinical and clinical studies of analogous compounds suggest this compound is well-absorbed and has a long elimination half-life, supporting once-daily dosing in research models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1831085-48-3

Molekularformel

C22H21ClN6O

Molekulargewicht

420.9 g/mol

IUPAC-Name

2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)-2-pyridinyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]benzonitrile

InChI

InChI=1S/C22H21ClN6O/c1-22(2,30)15-4-6-20(25-11-15)28-21-17-7-8-29(12-19(17)26-13-27-21)16-5-3-14(10-24)18(23)9-16/h3-6,9,11,13,30H,7-8,12H2,1-2H3,(H,25,26,27,28)

InChI-Schlüssel

TYOPGJVWUJIKHX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CN=C(C=C1)NC2=NC=NC3=C2CCN(C3)C4=CC(=C(C=C4)C#N)Cl)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bicalutamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "Gumelutamide" yielded no specific results. Based on the context of the request, this technical guide focuses on Bicalutamide (B1683754) , a widely studied and clinically relevant nonsteroidal antiandrogen, which is presumed to be the intended subject.

Introduction

Bicalutamide (marketed under the brand name Casodex, among others) is a nonsteroidal antiandrogen (NSAA) medication primarily utilized in the treatment of prostate cancer.[1][2] As a second-generation NSAA, it represents a cornerstone in androgen deprivation therapy (ADT), particularly for metastatic prostate cancer, where it is often used in combination with a gonadotropin-releasing hormone (GnRH) analogue.[1] This guide provides a comprehensive overview of the molecular mechanism of action of bicalutamide, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The primary mechanism through which bicalutamide exerts its therapeutic effect is by acting as a selective and competitive antagonist of the androgen receptor (AR).[3][4] The AR, a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in the growth and survival of prostate cancer cells. Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), bind to the AR, leading to a conformational change, nuclear translocation, and the subsequent regulation of androgen-responsive genes that drive cell proliferation.

Bicalutamide functions by directly competing with endogenous androgens for binding to the ligand-binding domain (LBD) of the AR. By occupying the LBD without inducing the necessary conformational changes for receptor activation, bicalutamide prevents the recruitment of coactivator proteins. This leads to the formation of a transcriptionally inactive AR complex, thereby inhibiting the downstream signaling cascade that promotes tumor growth. The antagonistic activity of bicalutamide resides primarily in its (R)-enantiomer, which exhibits a significantly higher binding affinity for the AR compared to the (S)-enantiomer.

Quantitative Data on Bicalutamide's Interaction with the Androgen Receptor

The binding affinity and inhibitory potency of bicalutamide have been quantified in various preclinical studies. The following tables summarize key quantitative data for bicalutamide and other relevant antiandrogens.

CompoundReceptorKi (µM)Notes
(R)-BicalutamideAndrogen Receptor12.5Direct binding affinity.

Table 1: Binding Affinity (Ki) of (R)-Bicalutamide for the Androgen Receptor.

CompoundCell LineIC50 (nM)Notes
BicalutamideLNCaP160Inhibition of androgen-mediated gene transcription.
EnzalutamideLNCaP21.4 - 36For comparison; a second-generation antiandrogen.
ApalutamideLNCaP200For comparison; a second-generation antiandrogen.
BicalutamideVCaP~7000(R)-bicalutamide IC50 for cell survival.
EnzalutamideVCaP-Enzalutamide induced apoptosis, while bicalutamide did not.
BicalutamideHepG2200Inhibition of R1881-induced VP16-AR–mediated transcription.

Table 2: Comparative IC50 Values of Bicalutamide and Other Antiandrogens in Prostate Cancer Cell Lines.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of bicalutamide and key pathways involved in resistance.

Bicalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex Stabilization AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation AR_Bicalutamide_complex AR-Bicalutamide Complex AR->AR_Bicalutamide_complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_HSP_complex->AR Dissociation ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes AR_dimer->ARE Binds AR_Bicalutamide_complex->ARE Prevents Binding AR_Bicalutamide_complex->AR_dimer Blocks

Figure 1: Bicalutamide's core mechanism of action.

Mechanisms of Resistance to Bicalutamide

Despite its initial efficacy, a significant challenge in the long-term treatment with bicalutamide is the development of resistance, leading to castration-resistant prostate cancer (CRPC). Several molecular mechanisms have been implicated in this process, often involving the reactivation of AR signaling or the activation of bypass pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently activated in late-stage prostate cancer and contributes to therapy resistance. In the canonical Wnt pathway, the stabilization of β-catenin leads to its nuclear translocation and interaction with TCF/LEF transcription factors to drive the expression of genes involved in cell proliferation and survival. Crosstalk between the AR and Wnt/β-catenin pathways has been observed, where β-catenin can co-activate the AR, potentially rendering it sensitive to lower levels of androgens or even leading to ligand-independent activation. This interaction can undermine the inhibitory effect of bicalutamide.

Wnt_Bicalutamide_Resistance Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b_complex GSK3β/Axin/APC Complex Dishevelled->GSK3b_complex Inhibits beta_catenin β-catenin GSK3b_complex->beta_catenin Phosphorylates for Degradation beta_catenin_nucleus Nuclear β-catenin beta_catenin->beta_catenin_nucleus Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds AR Androgen Receptor (AR) beta_catenin_nucleus->AR Co-activates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation Cell Proliferation Target_Genes->Proliferation AR_Target_Genes AR Target Genes AR->AR_Target_Genes Activates Transcription AR_Target_Genes->Proliferation

Figure 2: Wnt/β-catenin signaling in bicalutamide resistance.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another crucial player in bicalutamide resistance. Chronic inflammation, a hallmark of cancer, can lead to the activation of NF-κB. This transcription factor can promote the expression of anti-apoptotic genes and cytokines that support tumor growth. In the context of bicalutamide resistance, NF-κB has been shown to interact with the AR signaling axis. For instance, the non-canonical NF-κB pathway, leading to the processing of p100 to p52, can induce resistance to bicalutamide.

NFkB_Bicalutamide_Resistance Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocates Target_Genes_NFkB NF-κB Target Genes (Anti-apoptotic, Pro-inflammatory) NFkB_nucleus->Target_Genes_NFkB Activates Transcription AR_variants AR Splice Variants (e.g., AR-V7) NFkB_nucleus->AR_variants Induces Expression Resistance Therapy Resistance Target_Genes_NFkB->Resistance AR_variants->Resistance

Figure 3: NF-κB signaling in bicalutamide resistance.
ERα-NRF2 Signaling Axis

Recent studies have highlighted the role of the estrogen receptor α (ERα) and nuclear factor erythroid 2-related factor 2 (NRF2) signaling axis in the development of bicalutamide resistance. In some prostate cancer cells, bicalutamide treatment can paradoxically increase the expression of ERα and NRF2. ERα can then directly bind to the promoter of NRF2, a master regulator of the antioxidant response, leading to its increased transcriptional activity. The activation of the NRF2 pathway can enhance the expression of genes that protect cancer cells from oxidative stress and contribute to drug resistance.

ERa_NRF2_Bicalutamide_Resistance Bicalutamide Bicalutamide ERa Estrogen Receptor α (ERα) Bicalutamide->ERa Increases Expression NRF2_promoter NRF2 Promoter (ERE) ERa->NRF2_promoter Binds NRF2 NRF2 NRF2_promoter->NRF2 Increases Transcription ARE_NRF2 Antioxidant Response Element (ARE) NRF2->ARE_NRF2 Binds Antioxidant_Genes Antioxidant & Resistance Genes ARE_NRF2->Antioxidant_Genes Activates Transcription Cell_Survival Enhanced Cell Survival & Resistance Antioxidant_Genes->Cell_Survival

Figure 4: ERα-NRF2 signaling in bicalutamide resistance.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of bicalutamide's mechanism of action.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

Competitive_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - AR Source (e.g., rat prostate cytosol) - Radiolabeled Androgen (e.g., [3H]-R1881) - Unlabeled Competitor (Bicalutamide) - Assay Buffer Start->Prepare_Reagents Incubation Incubate AR with [3H]-R1881 and varying concentrations of Bicalutamide Prepare_Reagents->Incubation Separate Separate Bound from Free Ligand (e.g., vacuum filtration) Incubation->Separate Measure Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Analyze Analyze Data: - Plot % Inhibition vs. Bicalutamide concentration - Calculate IC50 and Ki values Measure->Analyze End End Analyze->End

Figure 5: Workflow for an AR competitive binding assay.

Methodology:

  • Preparation of AR Source: Ventral prostate tissue from rats is homogenized in a buffer containing protease inhibitors to create a cytosolic fraction rich in androgen receptors.

  • Binding Reaction: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR-containing cytosol in the presence of increasing concentrations of bicalutamide (the competitor).

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The AR-bound radioligand is separated from the unbound radioligand using a method such as vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of bicalutamide. The IC₅₀ value (the concentration of bicalutamide that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus upon stimulation and the inhibitory effect of bicalutamide.

Methodology:

  • Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP) are cultured on coverslips. The cells are then treated with a vehicle control, an androgen (e.g., DHT), or an androgen in combination with bicalutamide for a specified time.

  • Fixation and Permeabilization: The cells are fixed with a solution like 4% paraformaldehyde to preserve their structure, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

  • Immunostaining: The cells are incubated with a primary antibody specific to the androgen receptor. After washing, a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) is added. The cell nuclei are counterstained with a DNA-binding dye like DAPI.

  • Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.

  • Analysis: The fluorescence intensity of the AR staining in the nucleus and cytoplasm is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of AR nuclear translocation in each treatment condition.

Prostate Cancer Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of bicalutamide in a living organism.

Methodology:

  • Cell Preparation: Human prostate cancer cells (e.g., LNCaP) are cultured and harvested. A specific number of cells are resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Animal Model: Immunocompromised mice (e.g., male nude or SCID mice) are used as hosts to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: The cell suspension is injected subcutaneously or orthotopically (into the prostate gland) of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups. Bicalutamide is administered, typically orally or through drinking water, at a specified dose and schedule. A control group receives a vehicle.

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Conclusion

Bicalutamide's mechanism of action is centered on its ability to competitively antagonize the androgen receptor, thereby inhibiting the androgen-driven growth of prostate cancer cells. While an effective therapy, the development of resistance through various signaling pathway alterations remains a significant clinical challenge. A thorough understanding of these resistance mechanisms, such as the activation of the Wnt/β-catenin, NF-κB, and ERα-NRF2 pathways, is crucial for the development of novel therapeutic strategies to overcome bicalutamide resistance and improve outcomes for patients with advanced prostate cancer. The experimental protocols outlined in this guide provide a foundation for further research into the intricate molecular interactions governing the efficacy and limitations of bicalutamide.

References

The Synthesis and Purification of Bicalutamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Bicalutamide, a non-steroidal antiandrogen agent pivotal in the management of prostate cancer. This document outlines the core methodologies for its chemical synthesis, purification protocols, and a summary of its mechanism of action.

Introduction

Bicalutamide is a competitive androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1][2] By binding to the AR, it inhibits the action of androgens like testosterone, thereby slowing the growth of prostate cancer cells.[1][2] The synthesis of Bicalutamide involves a multi-step process, culminating in a highly pure active pharmaceutical ingredient.

Chemical Synthesis of Bicalutamide

The synthesis of Bicalutamide can be achieved through various routes. A common and efficient method involves a two-step process with a high overall yield.[3]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Phenylacrylamides

  • An appropriate aniline (B41778) derivative is reacted with methacryloyl chloride in dimethylacetamide (DMA).

  • The reaction mixture is stirred at room temperature.

  • The resulting phenylacrylamide is then isolated and purified.

Step 2: 1,2 Addition of a Methyl Sulfone to a Keto-Amide

  • The synthesized phenylacrylamide undergoes a 1,2 addition reaction with a methyl sulfone derivative.

  • This key step forms the Bicalutamide molecule.

  • The final product is then isolated and subjected to purification.

A notable synthesis route achieves an overall yield of 73%.

Another described method for analogues involves the preparation of phenylacrylamides, followed by epoxidation and subsequent reaction with aromatic thiols.

Synthesis of Phenylacrylamides (Analogues Method)

  • Methacryloyl chloride is added to a solution of the corresponding trifluoromethylaniline in N,N-dimethylacetamide.

  • The mixture is stirred for 24 hours at room temperature.

  • The product is extracted with ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

Epoxidation and Thiol Reaction (Analogues Method)

  • The phenylacrylamides are epoxidized using hydrogen peroxide and trifluoroacetic anhydride (B1165640) in dichloromethane.

  • The resulting epoxides are then reacted with the appropriate aromatic thiols to yield the sulfide (B99878) derivatives.

A process for preparing Bicalutamide without the use of the explosive m-CPBA involves oxidation with an aqueous solution of H2O2 in acetic or formic acid.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Phenylacrylamide Formation cluster_step2 Step 2: Bicalutamide Formation Aniline Aniline Derivative Phenylacrylamide Phenylacrylamide Intermediate Aniline->Phenylacrylamide Methacryloyl_Chloride Methacryloyl Chloride Methacryloyl_Chloride->Phenylacrylamide DMA DMA (Solvent) DMA->Phenylacrylamide Methyl_Sulfone Methyl Sulfone Derivative Bicalutamide Bicalutamide Phenylacrylamide->Bicalutamide Methyl_Sulfone->Bicalutamide

Caption: A simplified diagram of a two-step Bicalutamide synthesis.

Purification of Bicalutamide

The purification of crude Bicalutamide is crucial to ensure its safety and efficacy. A common method involves recrystallization from an organic solvent.

Experimental Protocol: Recrystallization
  • Crude Bicalutamide is dissolved in ethyl acetate at an elevated temperature (60-65°C) to obtain a clear solution.

  • The ethyl acetate is then partially recovered under vacuum at 40-50°C.

  • The concentrated solution is cooled to 0-5°C and maintained at this temperature for 2-3 hours to allow for crystallization.

  • The purified Bicalutamide crystals are filtered, washed with chilled ethyl acetate, and dried under vacuum at 70-75°C for 12 hours.

Purification Workflow Diagram

Purification_Workflow Crude Crude Bicalutamide Dissolution Dissolve in Ethyl Acetate (60-65°C) Crude->Dissolution Concentration Solvent Recovery (Vacuum, 40-50°C) Dissolution->Concentration Crystallization Cool to 0-5°C (2-3 hours) Concentration->Crystallization Filtration Filter and Wash with Chilled Ethyl Acetate Crystallization->Filtration Drying Dry under Vacuum (70-75°C, 12 hours) Filtration->Drying Pure Purified Bicalutamide Drying->Pure

Caption: A typical workflow for the purification of Bicalutamide.

Mechanism of Action

Bicalutamide functions as a pure antiandrogen by competitively inhibiting the binding of androgens to the androgen receptor (AR). This action blocks the signaling pathway that promotes the growth of prostate cancer cells.

Androgen Receptor Signaling Pathway Inhibition

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds Bicalutamide Bicalutamide Bicalutamide->AR Blocks Binding Gene_Expression Gene Expression (Cell Growth & Proliferation) ARE->Gene_Expression Promotes

References

Preclinical Data on Gumelutamide Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches of scientific literature and public databases, no preclinical data or studies for a compound designated "Gumelutamide" are currently available in the public domain.

This absence of information suggests that "this compound" may be an internal development name for a very early-stage therapeutic candidate that has not yet been the subject of published scientific research. Drug development pipelines are often characterized by a high degree of confidentiality in the preclinical phase, with data typically released only upon intellectual property protection or entry into clinical trials.

Researchers, scientists, and drug development professionals interested in the preclinical profile of novel antiandrogens or androgen receptor (AR) pathway modulators may find relevant comparative data in the extensive research conducted on established compounds such as Bicalutamide and Enzalutamide, as well as emerging classes of AR degraders like PROTACs (Proteolysis Targeting Chimeras).[1][2]

General Landscape of Preclinical Research in Androgen Receptor Antagonism

The preclinical evaluation of antiandrogen therapies typically involves a standardized set of in vitro and in vivo studies designed to characterize the compound's mechanism of action, efficacy, pharmacokinetics, and safety profile. While no specific data for this compound exists, the following sections outline the conventional experimental protocols and data presentation that would be expected in a comprehensive preclinical data package for such a compound.

Standard Experimental Protocols in Antiandrogen Preclinical Development

In Vitro Studies:

  • Receptor Binding Assays: To determine the affinity of the compound for the androgen receptor, competitive binding assays are performed using radiolabeled androgens (e.g., [3H]R1881) in cell lines expressing the AR, such as LNCaP or VCaP prostate cancer cells.[3][4] The half-maximal inhibitory concentration (IC50) is a key quantitative output from these experiments.

  • AR-Mediated Gene Expression Assays: Luciferase reporter assays are commonly employed to assess the functional antagonist activity of the compound. In this setup, AR-responsive elements are linked to a luciferase reporter gene, and the ability of the compound to inhibit androgen-induced luciferase activity is measured.

  • Cell Proliferation Assays: The anti-proliferative effects of the compound are evaluated in androgen-dependent prostate cancer cell lines. Assays such as the MTT or CellTiter-Glo® assay are used to determine the concentration-dependent inhibition of cell growth.

  • AR Degradation Assays: For compounds hypothesized to be AR degraders, Western blotting is the standard method to quantify the reduction in AR protein levels following treatment. The DC50 (concentration for 50% degradation) is a critical parameter.[5]

In Vivo Studies:

  • Pharmacokinetic (PK) Studies: These studies are conducted in animal models (e.g., rats, mice, dogs) to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Key parameters include bioavailability, half-life, and plasma concentration over time.

  • Efficacy in Xenograft Models: The anti-tumor activity of the compound is assessed in mice bearing xenografts of human prostate cancer cell lines. Tumor growth inhibition is the primary endpoint, and dose-response relationships are established.

  • Toxicology and Safety Pharmacology Studies: A comprehensive battery of studies is conducted in at least two animal species to identify potential toxicities and to establish a safe dose range for first-in-human clinical trials. These studies evaluate effects on major organ systems and are conducted under Good Laboratory Practice (GLP) guidelines.

Data Presentation

Quantitative data from these preclinical studies are typically summarized in tabular format to facilitate comparison and interpretation.

Table 1: Illustrative In Vitro Activity Profile of a Hypothetical Antiandrogen

AssayCell LineEndpointValue
AR Binding AffinityLNCaPKi (nM)[Value]
AR Antagonist ActivityVCaPIC50 (nM)[Value]
Cell ProliferationLNCaPGI50 (nM)[Value]
AR DegradationVCaPDC50 (nM)[Value]

Table 2: Illustrative Pharmacokinetic Parameters in Rodents

SpeciesRoute of AdministrationBioavailability (%)Half-life (t1/2, hours)Cmax (ng/mL)
MouseOral[Value][Value][Value]
RatOral[Value][Value][Value]
MouseIntravenousN/A[Value][Value]
RatIntravenousN/A[Value][Value]

Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs. The following examples, rendered in DOT language, depict a simplified androgen receptor signaling pathway and a typical preclinical experimental workflow.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR HSP Heat Shock Proteins (HSP) AR->HSP Dissociation ARE Androgen Response Element AR->ARE Dimerization & Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell Growth Cell Growth Gene_Transcription->Cell Growth PSA Production PSA Production Gene_Transcription->PSA Production

Caption: Simplified Androgen Receptor Signaling Pathway.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies cluster_progression Development Progression Binding AR Binding Assays Functional Functional Assays (e.g., Luciferase) Proliferation Cell Proliferation Assays Degradation AR Degradation Assays PK Pharmacokinetics (PK) in Rodents Degradation->PK Efficacy Efficacy in Xenograft Models PK->Efficacy Tox Toxicology & Safety Efficacy->Tox IND IND-Enabling Studies Tox->IND Clinical Clinical Trials IND->Clinical

Caption: General Preclinical Workflow for an Antiandrogen.

As the development of this compound progresses, it is anticipated that preclinical data will be presented at scientific conferences and published in peer-reviewed journals, at which point a comprehensive technical guide can be compiled.

References

An In-depth Technical Guide to the Pharmacokinetics of Bicalutamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Gumelutamide" did not yield any relevant results. Based on the similarity of the name and the therapeutic area, this guide will focus on the well-documented nonsteroidal antiandrogen, Bicalutamide (B1683754).

This technical guide provides a comprehensive overview of the pharmacokinetics of Bicalutamide, a nonsteroidal androgen receptor inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development.

Overview of Bicalutamide

Bicalutamide is a competitive antagonist of the androgen receptor (AR), the biological target for androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] It is primarily used in the treatment of prostate cancer.[2] Unlike some other antiandrogens, Bicalutamide does not prevent the production of androgens but rather blocks their action at the receptor level.[3] The therapeutic activity of Bicalutamide resides almost exclusively in its (R)-enantiomer.[4][5]

Pharmacokinetic Profile

Bicalutamide is administered as a racemate, but the pharmacokinetics of its two enantiomers, (R)-bicalutamide (the active form) and (S)-bicalutamide, differ significantly.

Bicalutamide is well-absorbed after oral administration, although its absolute bioavailability has not been determined. The rate and extent of absorption are not significantly affected by the presence of food. While the absorption of (R)-bicalutamide is slow, with peak plasma concentrations reached within 31 to 39 hours, (S)-bicalutamide is absorbed much more rapidly.

Bicalutamide is highly bound to plasma proteins, primarily albumin. The protein binding for the racemate is 96.1%, while for the active (R)-enantiomer, it is 99.6%.

Bicalutamide undergoes extensive metabolism in the liver. The two enantiomers are metabolized through different pathways:

  • (S)-Bicalutamide: This inactive isomer is rapidly metabolized, primarily through glucuronidation.

  • (R)-Bicalutamide: The active isomer is metabolized more slowly, mainly via oxidation by cytochrome P450 3A4 (CYP3A4) to an inactive metabolite, which is then glucuronidated.

Due to its slower clearance, the (R)-enantiomer accumulates in the plasma, and at steady-state, its concentration is approximately 100-fold higher than that of the (S)-enantiomer.

The metabolites of Bicalutamide are eliminated in both urine and feces. The elimination half-life of a single dose of Bicalutamide is about 6 days, which extends to 7-10 days with continuous administration.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Bicalutamide.

Table 1: Pharmacokinetic Parameters of Bicalutamide

ParameterValueReference
BioavailabilityWell-absorbed, absolute value unknown
Protein Binding (Racemate)96.1%
Protein Binding ((R)-Isomer)99.6%
MetabolismExtensively in the liver (CYP3A4, UGT1A9)
Elimination Half-Life (Single Dose)~6 days
Elimination Half-Life (Continuous)7-10 days
ExcretionFeces (~43%), Urine (~34%)

Table 2: Steady-State Plasma Concentrations of (R)-Bicalutamide

Daily DoseSteady-State Plasma ConcentrationReference
50 mg~9 µg/mL

Experimental Protocols

The pharmacokinetic data for Bicalutamide have been established through various clinical studies. While specific, detailed protocols from the initial drug development are proprietary, the general methodologies can be outlined based on standard pharmacokinetic study designs.

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

Caption: A generalized workflow for conducting a clinical pharmacokinetic study.

The determination of Bicalutamide and its metabolites in biological matrices (plasma, urine, feces) typically involves validated bioanalytical methods, most commonly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

Mechanism of Action and Signaling Pathway

Bicalutamide exerts its therapeutic effect by competitively inhibiting the binding of androgens to the Androgen Receptor, thereby preventing the translocation of the receptor to the nucleus and the subsequent transcription of androgen-responsive genes that promote prostate cancer cell growth.

Caption: Signaling pathway illustrating Bicalutamide's antagonistic effect on the Androgen Receptor.

Special Populations

  • Geriatric: No significant relationship has been found between age and the steady-state levels of Bicalutamide.

  • Hepatic Impairment: While mild-to-moderate hepatic disease does not clinically alter the pharmacokinetics, severe liver disease has been shown to increase the half-life of the (R)-enantiomer.

  • Renal Impairment: Renal impairment does not have a significant effect on the elimination of Bicalutamide.

Drug-Drug Interactions

In vitro studies have indicated that Bicalutamide can displace coumarin (B35378) anticoagulants from their protein binding sites, necessitating close monitoring of prothrombin times in patients receiving both medications. There is no evidence to suggest that Bicalutamide induces hepatic enzymes.

Conclusion

Bicalutamide exhibits a predictable pharmacokinetic profile characterized by good oral absorption, high protein binding, and extensive hepatic metabolism. The long half-life of its active (R)-enantiomer allows for once-daily dosing. Understanding these pharmacokinetic properties is crucial for its effective and safe use in the treatment of prostate cancer.

References

Gumelutamide and its Role in Androgen Receptor Signaling: An Overview of a Promising but Poorly Documented Investigational Agent

Author: BenchChem Technical Support Team. Date: December 2025

Despite reaching Phase II clinical trials, publicly available data on the specific mechanism of action, preclinical efficacy, and clinical trial outcomes for the investigational antiandrogen, gumelutamide (also known as D-354), remains scarce. This lack of detailed information currently prevents a comprehensive analysis of its precise role in modulating the androgen receptor (AR) signaling pathway and its potential as a therapeutic agent for prostate cancer.

While the chemical structure of this compound is known, a thorough understanding of its interaction with the androgen receptor and its downstream effects is not available in the public domain.[1] Typically, for a compound that has progressed to Phase II clinical trials, a body of preclinical and early clinical data would be accessible through scientific publications, conference presentations, or clinical trial registries. However, extensive searches have not yielded specific quantitative data, detailed experimental protocols, or in-depth mechanistic studies for this compound.

The Androgen Receptor Signaling Pathway: A Key Target in Prostate Cancer

The androgen receptor is a critical driver of prostate cancer cell growth and survival.[2] In its active state, AR translocates to the nucleus and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival.[3] Therapies that target this pathway, known as androgen receptor signaling inhibitors (ARSIs), are a cornerstone of prostate cancer treatment.

These therapies can be broadly categorized into:

  • Androgen synthesis inhibitors: These drugs, such as abiraterone (B193195) acetate, block the production of androgens.

  • Androgen receptor antagonists: These agents, including bicalutamide (B1683754) and enzalutamide, directly bind to the androgen receptor and prevent its activation by androgens.[4][5]

Potential Mechanisms of Action for Novel Antiandrogens

Given its classification as an antiandrogen, this compound likely functions by inhibiting AR signaling. The precise mechanism, however, remains speculative without specific data. Potential mechanisms for a novel AR antagonist could include:

  • Competitive inhibition of ligand binding: Similar to existing antagonists, this compound may compete with androgens for binding to the ligand-binding domain (LBD) of the AR.

  • Inhibition of AR nuclear translocation: The drug might prevent the movement of the AR from the cytoplasm to the nucleus, a crucial step for its function.

  • Impairment of AR binding to DNA: this compound could alter the conformation of the AR, preventing it from effectively binding to AREs on target genes.

  • Disruption of co-regulator interactions: The transcriptional activity of the AR is dependent on its interaction with co-activator and co-repressor proteins. A novel antagonist could interfere with these interactions.

The following diagram illustrates the general androgen receptor signaling pathway, which would be the target of a drug like this compound.

AR_Signaling_Pathway General Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSPs) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE AR_dimer_translocation Nuclear Translocation Coactivators Co-activators ARE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Leads to

References

An In-depth Technical Guide on the Early-Stage Efficacy of Bicalutamide

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Gumelutamide" did not yield any specific results in publicly available scientific literature. It is highly likely that this is a misspelling of "Bicalutamide," a well-researched antiandrogen drug. This guide will focus on the early-stage research concerning the efficacy of Bicalutamide.

This technical guide provides a comprehensive overview of the early-stage research on the efficacy of Bicalutamide, a non-steroidal antiandrogen. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Preclinical Efficacy of Bicalutamide

Early preclinical studies were crucial in establishing the foundational efficacy and mechanism of action of Bicalutamide. These studies involved in vitro and in vivo models to assess its antiandrogenic properties.

In Vitro Studies

In vitro experiments were designed to determine the binding affinity of Bicalutamide to the androgen receptor (AR) and its effect on androgen-stimulated cell growth and gene expression.

Table 1: In Vitro Efficacy of Bicalutamide

Cell LineExperiment TypeKey FindingsReference
LNCaP (human prostate cancer)Androgen Receptor Binding AssayBinds to the human prostate androgen receptor.[1][2]
Shionogi S115 (mouse mammary tumor)Androgen Receptor Binding AssayBinds to the mouse mammary tumor androgen receptor.[2]
CV-1 and HeLa cellsTransfected Androgen Receptor AssayActs as a pure antiandrogen, inhibiting androgen-stimulated gene expression.[2]
LNCaP (human prostate cancer)Cell Growth AssayInhibits androgen-stimulated cell growth.[2]

A representative protocol for assessing the binding affinity of Bicalutamide to the androgen receptor is as follows:

  • Cell Culture and Lysate Preparation: LNCaP cells are cultured in appropriate media. The cells are then harvested and lysed to extract the cellular proteins, including the androgen receptor.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the cell lysate in the presence of increasing concentrations of unlabeled Bicalutamide.

  • Separation of Bound and Free Ligand: The mixture is incubated to allow for competitive binding. Subsequently, the bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

  • Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to calculate the inhibitory concentration (IC50) of Bicalutamide, which is the concentration required to displace 50% of the radiolabeled androgen. This value is then used to determine the binding affinity (Ki).

In Vivo Studies

In vivo studies in animal models were conducted to evaluate the systemic efficacy of Bicalutamide.

Table 2: In Vivo Efficacy of Bicalutamide in Animal Models

Animal ModelTreatmentKey FindingsReference
Immature, castrated male ratsTestosterone propionate (B1217596) + Bicalutamide (oral, 0.25 mg/kg)Profound inhibition of accessory sex organ (ventral prostate and seminal vesicles) growth. More active than flutamide (B1673489) or cyproterone (B1669671) acetate.
DogsBicalutamide (oral, ED50 of 0.1 mg/kg)Dose-related atrophy of the prostate gland and epididymis. Approximately 50 times more potent than flutamide.
Dunning R3327H transplantable rat prostate tumorsBicalutamide (oral, 25 mg/kg daily)Significant reduction in tumor growth, equivalent to surgical or medical castration.

A general protocol for assessing the in vivo efficacy of Bicalutamide using a tumor xenograft model is as follows:

  • Cell Implantation: Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, the animals are randomized into treatment and control groups. Bicalutamide is administered orally at various doses.

  • Monitoring: Tumor growth, body weight, and overall health of the animals are monitored throughout the study.

  • Endpoint and Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The efficacy of Bicalutamide is determined by comparing the tumor growth in the treated groups to the control group.

Early-Stage Clinical Efficacy of Bicalutamide

Following promising preclinical results, Bicalutamide entered clinical trials to assess its safety, tolerability, and efficacy in patients with prostate cancer.

Phase I Clinical Trials

Phase I studies were primarily designed to evaluate the safety and pharmacokinetics of Bicalutamide in humans.

Table 3: Phase I Clinical Trial of Bicalutamide

Study PopulationDosageKey Efficacy FindingsReference
16 patients with stage C to D prostate cancer10, 30, 50, 80, or 100 mg orally daily for 12 weeksAnti-tumor effect was observed in 1 or 2 patients at each dose.

A typical Phase I dose-escalation protocol for a new drug like Bicalutamide would involve:

  • Patient Selection: A small cohort of patients with advanced prostate cancer who have failed standard therapies are enrolled.

  • Dose Escalation: Patients are enrolled in sequential cohorts, with each cohort receiving a higher dose of Bicalutamide than the previous one.

  • Safety Monitoring: Patients are closely monitored for any adverse events. Dose-limiting toxicities (DLTs) are predefined.

  • Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug.

  • Efficacy Assessment: Preliminary evidence of anti-tumor activity is assessed through measures such as prostate-specific antigen (PSA) levels and tumor imaging.

Phase II Clinical Trials

Phase II trials were conducted to further evaluate the efficacy and safety of Bicalutamide in a larger patient population.

Table 4: Phase II Clinical Trial of Bicalutamide (SWOG 9235)

Study PopulationTreatmentKey Efficacy FindingsReference
52 patients with advanced prostate cancer with progression after conventional hormonal therapyBicalutamide, 150 mg once dailyNo complete or partial responses. 9 of 44 subjects (20%) with adequate PSA data had a ≥50% decrease in PSA levels. Median survival time was 15 months. Palliation of pain and improvement in symptom status.

Mechanism of Action and Signaling Pathways

Bicalutamide functions as a competitive inhibitor of the androgen receptor. This action blocks the downstream signaling cascade that promotes prostate cancer cell growth and survival.

Androgen Receptor Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the point of intervention by Bicalutamide.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion SRD5A 5α-reductase Testosterone_cyto->SRD5A DHT DHT (Dihydrotestosterone) SRD5A->DHT AR Androgen Receptor (AR) DHT->AR Binding AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP Bicalutamide Bicalutamide Bicalutamide->AR Competitive Inhibition AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action.

Experimental Workflow for Efficacy Assessment

The following diagram outlines a typical workflow for assessing the efficacy of an antiandrogen like Bicalutamide.

Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials invitro In Vitro Assays (Binding, Cell Growth) invivo In Vivo Animal Models (Xenografts) invitro->invivo Promising Results phase1 Phase I (Safety, PK) invivo->phase1 IND Filing phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Pivotal Efficacy) phase2->phase3

Caption: General Experimental Workflow for Antiandrogen Efficacy Assessment.

Logical Relationship of Bicalutamide's Action

This diagram illustrates the logical flow of Bicalutamide's action leading to a therapeutic effect.

Logical_Relationship Bicalutamide Bicalutamide Administration AR_Binding Binding to Androgen Receptor Bicalutamide->AR_Binding Androgen_Blockade Blockade of Androgen Binding AR_Binding->Androgen_Blockade Signal_Inhibition Inhibition of AR Downstream Signaling Androgen_Blockade->Signal_Inhibition Tumor_Inhibition Inhibition of Tumor Cell Growth & Survival Signal_Inhibition->Tumor_Inhibition Therapeutic_Effect Therapeutic Effect in Prostate Cancer Tumor_Inhibition->Therapeutic_Effect

Caption: Logical Flow of Bicalutamide's Therapeutic Action.

References

Gumelutamide (Bicalutamide): A Technical Guide on its Antineoplastic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Note on Nomenclature: The term "Gumelutamide" did not yield specific results in scientific literature. Based on the context of antineoplastic agents, it is highly probable that this refers to Bicalutamide (B1683754) , a well-established antiandrogen drug. This document will proceed with a detailed analysis of Bicalutamide's properties and potential as an antineoplastic agent.

Introduction

Bicalutamide is a non-steroidal antiandrogen (NSAA) that has been a cornerstone in the management of prostate cancer.[1][2] It functions by competitively inhibiting the action of androgens, such as testosterone, at the androgen receptor (AR) level.[3][4] This targeted hormonal therapy has demonstrated efficacy in slowing the progression of androgen-sensitive prostate cancer.[2] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the use of Bicalutamide as an antineoplastic agent, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

Bicalutamide exerts its antineoplastic effects by acting as a pure antagonist of the androgen receptor. In normal and malignant prostate cells, the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR triggers a conformational change, leading to receptor dimerization, nuclear translocation, and the subsequent transcription of genes that promote cell growth and survival. Bicalutamide competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens. This blockade inhibits the downstream signaling cascade, ultimately leading to a reduction in prostate cancer cell proliferation and tumor growth.

Signaling Pathway of Androgen Receptor and Bicalutamide Inhibition

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Forms Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocates & Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling and Bicalutamide's inhibitory action.

Preclinical Data

Preclinical studies in various models have established the antiandrogenic and antitumor activity of Bicalutamide.

Table 1: Summary of Preclinical Efficacy of Bicalutamide
Model SystemKey FindingsReference
In vitro (Cell Lines)
LNCaP human prostate cancer cellsInhibits androgen-stimulated cell growth.
Shionogi S115 mouse mammary tumor cellsBinds to androgen receptors and acts as a pure antiandrogen.
CV-1 and HeLa cells (transfected with AR)Behaves as a pure antiandrogen, inhibiting androgen-stimulated gene expression.
In vivo (Animal Models)
Immature castrated male ratsProfound inhibition of accessory sex organ growth at oral doses as low as 0.25 mg/kg.
Mature male ratsMore potent antiandrogen than flutamide (B1673489) or cyproterone (B1669671) acetate.
Dunning R3327H rat prostate tumorsAt 25 mg/kg daily, significantly reduced tumor growth, equivalent to castration.
DogsPotent, with an oral ED50 of 0.1 mg/kg for prostate and epididymis atrophy; about 50 times more potent than flutamide.
Experimental Protocols: Preclinical Studies

Androgen Receptor Binding Assays:

  • Objective: To determine the affinity of Bicalutamide for the androgen receptor.

  • Methodology:

    • Prostate tissue from rats, dogs, or humans, or cell lines (LNCaP, Shionogi S115) were used as a source of androgen receptors.

    • Cytosolic extracts containing the receptors were prepared.

    • A radiolabeled androgen (e.g., [³H]-DHT) was incubated with the receptor preparation in the presence of varying concentrations of Bicalutamide.

    • The amount of bound radioligand was measured after separating bound from unbound ligand (e.g., by charcoal-dextran adsorption or filtration).

    • The concentration of Bicalutamide required to inhibit 50% of the specific binding of the radioligand (IC50) was calculated to determine its binding affinity.

In Vivo Tumor Growth Inhibition Studies:

  • Objective: To evaluate the effect of Bicalutamide on the growth of prostate tumors in animal models.

  • Methodology:

    • Dunning R3327H transplantable rat prostate tumors were implanted in male rats.

    • Once tumors were established, animals were randomized into treatment groups: vehicle control, Bicalutamide (e.g., 25 mg/kg daily oral dose), and castration (surgical or medical with an LHRH agonist).

    • Tumor volume was measured at regular intervals using calipers.

    • At the end of the study, tumors were excised and weighed.

    • The percentage of tumor growth inhibition was calculated by comparing the tumor size in the Bicalutamide-treated group to the control group.

Experimental Workflow for Preclinical Evaluation

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Lines Prostate Cancer Cell Lines (e.g., LNCaP) Binding_Assay AR Binding Assays Cell_Lines->Binding_Assay Proliferation_Assay Cell Proliferation Assays Cell_Lines->Proliferation_Assay Gene_Expression Gene Expression Analysis Cell_Lines->Gene_Expression Efficacy_Data Efficacy Data (IC50, Tumor Inhibition) Binding_Assay->Efficacy_Data Proliferation_Assay->Efficacy_Data Gene_Expression->Efficacy_Data Animal_Models Animal Models (e.g., Rats with Tumors) Dosing Bicalutamide Administration (Oral Gavage) Animal_Models->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Dosing->Toxicity_Assessment Tumor_Measurement->Efficacy_Data Safety_Data Safety Profile Toxicity_Assessment->Safety_Data

Caption: Workflow for the preclinical evaluation of Bicalutamide.

Clinical Data

Bicalutamide has been extensively studied in clinical trials, primarily in combination with a luteinizing hormone-releasing hormone (LHRH) analogue for the treatment of advanced prostate cancer.

Table 2: Summary of Key Clinical Trial Data for Bicalutamide
Trial/StudyPatient PopulationTreatment ArmsKey OutcomesReference
CASODEX Combination Study Group 813 patients with Stage D2 prostate carcinoma1. Bicalutamide (50 mg once daily) + LHRH-A2. Flutamide (250 mg three times daily) + LHRH-A- Equivalent time to progression between the two groups.- Hazard ratio for time to progression (Bicalutamide vs. Flutamide) was 0.9 (95% CI, 0.75 to 1.08).
Final Report of CASODEX Combination Study Group 813 patients with Stage D2 prostate carcinoma1. Bicalutamide (50 mg once daily) + LHRH-A2. Flutamide (250 mg three times daily) + LHRH-A- Median time to progression: 97 weeks (Bicalutamide) vs. 77 weeks (Flutamide).- Median survival: 180 weeks (Bicalutamide) vs. 148 weeks (Flutamide).- Bicalutamide group had a significantly lower incidence of diarrhea (12% vs. 26%).
Japanese Late Phase II Study Patients with prostate cancerBicalutamide monotherapyResponse rate of 64.4%.
Experimental Protocols: Clinical Trials

Randomized Controlled Trial (e.g., CASODEX Combination Study):

  • Objective: To compare the efficacy and safety of Bicalutamide with another antiandrogen (Flutamide) in combination with LHRH analogue therapy in patients with advanced prostate cancer.

  • Methodology:

    • Patient Selection: Patients with histologically confirmed Stage D2 metastatic prostate carcinoma were enrolled.

    • Randomization: Patients were randomly assigned in a double-blind manner to receive either Bicalutamide (50 mg once daily) or Flutamide (250 mg three times daily). All patients also received an LHRH analogue (goserelin or leuprolide acetate).

    • Treatment: Patients continued treatment until disease progression or unacceptable toxicity.

    • Endpoints:

      • Primary Endpoint: Time to treatment failure (defined as objective progression, death, adverse event leading to withdrawal, or withdrawal for any reason).

      • Secondary Endpoints: Time to death, quality of life, and subjective response.

    • Assessments: Patients were monitored regularly for disease progression through imaging studies (e.g., bone scans, CT scans) and measurement of prostate-specific antigen (PSA) levels. Adverse events were recorded at each visit.

Logical Flow of Clinical Trial Design

Patient_Population Patients with Advanced Prostate Cancer (Stage D2) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Bicalutamide + LHRH-A Randomization->Arm_A Arm_B Flutamide + LHRH-A Randomization->Arm_B Follow_Up Treatment and Follow-up Arm_A->Follow_Up Arm_B->Follow_Up Data_Collection Data Collection (Progression, Survival, Safety) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

Caption: Logical flow of a randomized clinical trial for Bicalutamide.

Conclusion

Bicalutamide has demonstrated significant potential as an antineoplastic agent in the treatment of prostate cancer. Its well-defined mechanism of action, involving the competitive inhibition of the androgen receptor, is supported by extensive preclinical and clinical data. While newer generation antiandrogens are now available, Bicalutamide remains a relevant therapeutic option, particularly in combination with LHRH analogues. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals in the field of oncology.

References

The Chemical Architecture of Gumelutamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and preclinical profile of Gumelutamide (also known as TAS3681), a novel non-steroidal antiandrogen agent. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on its mechanism of action, binding affinity, and cellular activity, offering a foundational resource for further investigation.

Core Chemical Structure and Properties

This compound is classified as a tetrahydropyridopyrimidine compound.[1] Its chemical identity is defined by the following characteristics:

PropertyValueSource
Molecular Formula C22H21ClN6OPubChem
IUPAC Name 2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)-2-pyridinyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]benzonitrilePubChem
CAS Number 1831085-48-3ProbeChem
Molecular Weight 420.90 g/mol ProbeChem

Mechanism of Action: A Pure Androgen Receptor Antagonist

This compound functions as a potent and selective pure antagonist of the Androgen Receptor (AR).[2] Its primary mechanism involves competitively binding to the AR, thereby inhibiting the transcriptional activity induced by androgens.[2] This antagonistic action is crucial in the context of prostate cancer, where aberrant AR signaling is a key driver of disease progression.

A significant feature of this compound is its ability to downregulate the protein levels of both full-length AR (AR-FL) and its splice variants (AR-Vs), including AR-V7.[2] This dual action suggests a potential advantage in overcoming resistance mechanisms that can emerge with other antiandrogen therapies.

Gumelutamide_Mechanism_of_Action This compound's Dual AR Antagonism cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_FL Full-Length AR (AR-FL) Androgens->AR_FL Binds to ARE Androgen Response Element (ARE) AR_FL->ARE Translocates & Binds AR_V AR Splice Variants (AR-V) AR_V->ARE Translocates & Binds This compound This compound This compound->AR_FL Antagonizes & Downregulates This compound->AR_V Antagonizes & Downregulates Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

This compound's dual inhibitory action on AR signaling.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies on this compound (TAS3681).

Binding Affinity and In Vitro Potency
ParameterCell Line / ConditionValueReference
Ki (Wild-Type AR) -7.39 nM[2]
Ki (AR T878A mutant) -23.8 nM
IC50 (AR Transactivation) COS-7 cells52.7 nM
IC50 (AR Transactivation) VCaP cells60.9 nM
IC50 (Cell Proliferation) LNCaP cells18 nM
In Vivo Efficacy
Animal ModelTreatmentOutcomeReference
Enzalutamide-resistant PCa xenograft7.5, 15, or 22.5 mg/kg, oral, twice dailySuppression of tumor growth

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following outlines the probable protocols for the key experiments cited.

Androgen Receptor (AR) Transactivation Assay

This assay likely measures the ability of this compound to inhibit androgen-induced AR activity.

  • Cell Culture: COS-7 and VCaP cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently transfected with a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase gene, along with an AR expression vector.

  • Treatment: Transfected cells are treated with a fixed concentration of an androgen (e.g., dihydrotestosterone, DHT) and varying concentrations of this compound.

  • Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the androgen-induced luciferase activity.

AR_Transactivation_Assay_Workflow Cell_Culture 1. Cell Culture (COS-7 or VCaP) Transfection 2. Transfection (ARE-Luciferase & AR vectors) Cell_Culture->Transfection Treatment 3. Treatment (DHT + this compound) Transfection->Treatment Luciferase_Assay 4. Luciferase Assay Treatment->Luciferase_Assay Data_Analysis 5. IC50 Calculation Luciferase_Assay->Data_Analysis

Workflow for the AR Transactivation Assay.
LNCaP Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of androgen-sensitive prostate cancer cells.

  • Cell Seeding: LNCaP cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of this compound in the presence of DHT.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or WST-1, which quantifies the metabolic activity of living cells.

  • Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits cell proliferation by 50%.

Enzalutamide-Resistant Prostate Cancer Xenograft Model

This in vivo model evaluates the efficacy of this compound in a setting that mimics clinical resistance.

  • Cell Implantation: Enzalutamide-resistant prostate cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives oral doses of this compound (e.g., 7.5, 15, or 22.5 mg/kg, twice daily).

  • Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for AR levels).

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, its structure as a tetrahydropyridopyrimidine derivative suggests a multi-step synthetic route. The synthesis would likely involve the construction of the core heterocyclic ring system followed by the addition of the substituted benzonitrile (B105546) and pyridinylamino moieties. The synthesis of related tetrahydropyridopyrimidine compounds often involves condensation reactions and the use of catalysts. A probable patent detailing the synthesis is WO2022212631A1.

Conclusion

This compound presents a promising profile as a potent and selective pure androgen receptor antagonist with a dual mechanism of action that includes the downregulation of both full-length and splice-variant AR. The preclinical data indicate significant in vitro and in vivo activity, warranting further investigation into its clinical potential for the treatment of prostate cancer, particularly in cases of resistance to existing therapies. This guide provides a comprehensive overview of the current understanding of this compound's chemical structure and preclinical pharmacology, serving as a valuable resource for the research community.

References

The Discovery and Development of Bicalutamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that the initial query for "Gumelutamide" did not yield any relevant results, suggesting that the name may be inaccurate or refer to a compound not widely documented in scientific literature. Based on the context of the request for information on an antiandrogen drug, this technical guide will focus on Bicalutamide (B1683754), a well-established and extensively researched nonsteroidal antiandrogen.

Bicalutamide (brand name Casodex) is a non-steroidal antiandrogen (NSAA) that has been a cornerstone in the management of prostate cancer for decades. Its development marked a significant advancement in endocrine therapy, offering a more selective and potent alternative to earlier antiandrogens. This document provides a comprehensive overview of the discovery, development, and mechanism of action of Bicalutamide, tailored for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

The journey of Bicalutamide began with a research program aimed at developing a more effective and better-tolerated antiandrogen than the then-available options, such as flutamide (B1673489). The development of Bicalutamide emerged from a series of nonsteroidal compounds related to flutamide.[1][2]

Initial Synthesis and Screening

The synthesis of Bicalutamide involves a multi-step chemical process. A common route starts with the reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride, followed by epoxidation. The subsequent opening of the epoxide ring with 4-fluorothiophenol (B130044) and oxidation of the resulting thioether to a sulfone yields Bicalutamide.[3][4] Researchers have also explored alternative synthetic routes to improve efficiency and reduce the use of hazardous reagents.[5]

Preclinical Pharmacology and Mechanism of Action

Bicalutamide functions as a pure and potent androgen receptor (AR) antagonist. It competitively inhibits the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR. This binding prevents the receptor's translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and survival.

Preclinical studies demonstrated that Bicalutamide has a higher binding affinity for the rat androgen receptor than hydroxyflutamide, the active metabolite of flutamide. It acts as a pure antiandrogen, inhibiting androgen-stimulated gene expression and cell growth in various prostate cancer cell lines, including the LNCaP human prostate tumor and the Shionogi S115 mouse mammary tumor cell line.

An interesting finding from preclinical studies is Bicalutamide's "peripheral selectivity." Unlike flutamide, Bicalutamide has minimal effects on luteinizing hormone (LH) and testosterone levels. This selectivity is attributed to its poor penetration of the blood-brain barrier, which prevents it from significantly impacting the hypothalamic-pituitary-gonadal axis.

The mechanism of Bicalutamide's antagonism at the molecular level involves inducing a conformational change in the AR that distorts the coactivator binding site, leading to transcriptional inactivation.

Key Preclinical Data

ParameterFindingSpecies/SystemReference
Androgen Receptor Binding Affinity ~4-fold higher affinity for rat AR than hydroxyflutamideRat
In Vivo Potency (ED50) 0.1 mg/kg (oral) for prostate gland and epididymis atrophyDog
In Vivo Potency ~50 times more potent than flutamideDog
Tumor Growth Inhibition Significant reduction in Dunning R3327H rat prostate tumor growth at 25 mg/kg/dayRat

Clinical Development

The clinical development of Bicalutamide involved a series of trials to establish its safety and efficacy, both as a monotherapy and in combination with luteinizing hormone-releasing hormone (LHRH) analogues for the treatment of advanced prostate cancer.

Phase I and II Trials

Early clinical trials focused on determining the pharmacokinetic profile, safety, and optimal dosage of Bicalutamide. These studies established its long half-life, which allows for once-daily administration.

Phase III Trials

Pivotal Phase III trials compared Bicalutamide in combination with an LHRH analogue to flutamide plus an LHRH analogue in patients with advanced prostate cancer. These studies demonstrated that Bicalutamide (50 mg once daily) combined with an LHRH analogue had equivalent time to progression and survival compared to flutamide (250 mg three times daily) plus an LHRH analogue. Notably, Bicalutamide was associated with a significantly lower incidence of diarrhea.

Clinical Trial Data

Trial EndpointBicalutamide + LHRH-AFlutamide + LHRH-AHazard Ratio (95% CI)P-valueReference
Median Time to Progression 97 weeks77 weeks0.93 (0.79 - 1.10)0.41
Median Survival 180 weeks148 weeks0.87 (0.72 - 1.05)0.15
Incidence of Diarrhea 12%26%-< 0.001

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of Bicalutamide in the context of the androgen receptor signaling pathway.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-reductase (converts to) Dihydrotestosterone (DHT) Testosterone->DHT AR_HSP AR-HSP Complex DHT->AR_HSP binds & displaces HSP AR Androgen Receptor (AR) AR->AR_HSP bound by Bicalutamide Bicalutamide Bicalutamide->AR_HSP competitively binds HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_DHT AR-DHT Complex AR_HSP->AR_DHT forms ARE Androgen Response Element (ARE) AR_DHT->ARE translocates & binds Gene Target Gene Transcription ARE->Gene Protein Protein Synthesis (Cell Growth, Proliferation) Gene->Protein

Caption: Bicalutamide competitively inhibits androgen binding to the AR.

Experimental Workflow: Receptor Binding Assay

The following diagram outlines a typical experimental workflow for a competitive androgen receptor binding assay used in the preclinical evaluation of compounds like Bicalutamide.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A1 Prepare AR-containing cell lysates or purified AR B1 Incubate AR, [3H]-DHT, and Bicalutamide at varying concentrations A1->B1 A2 Prepare radiolabeled androgen (e.g., [3H]-DHT) A2->B1 A3 Prepare serial dilutions of Bicalutamide A3->B1 C1 Separate bound from free radioligand (e.g., filtration) B1->C1 D1 Quantify bound radioactivity (Scintillation counting) C1->D1 D2 Plot data and calculate IC50 value D1->D2

References

Preliminary In-Vitro Studies of Bicalutamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicalutamide is a non-steroidal anti-androgen medication primarily utilized in the treatment of prostate cancer.[1][2] Its mechanism of action centers on competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR).[1][2] This blockade disrupts the signaling pathways that promote the growth and proliferation of prostate cancer cells.[1] This technical guide provides a comprehensive summary of preliminary in-vitro studies on Bicalutamide, detailing its effects on cancer cell lines, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Quantitative Data Summary

The in-vitro efficacy of Bicalutamide has been quantified through various studies, often in comparison to or in combination with other therapeutic agents. The following tables summarize key quantitative findings.

Table 1: IC50 Values for Anti-Androgenic Activity

Cell LineAndrogen StimulantParameter MeasuredBicalutamide IC50 (nM)Other Anti-androgens IC50 (nM)Reference
Shionogi Mouse Mammary Tumor1 nM TestosteroneCell Proliferation243OH-Flutamide: 72, Nilutamide: 412
T-47D Human Breast Cancer1 nM TestosteroneGCDFP-15 Secretion180OH-Flutamide: 29, Nilutamide: 87
ZR-75-1 Human Breast Cancer1 nM TestosteroneGCDFP-15 Secretion142OH-Flutamide: 35, Nilutamide: 75

Table 2: Cytotoxicity in Combination with Quercetin

Cell LineTreatmentIncubation Time (h)Cytotoxicity (%)Viable Cells (%)Reference
Prostate Cancer (PCa 3)Quercetin + Bicalutamide729010.92
Prostate Cancer (PCa 3)Quercetin + Bicalutamide728515.44

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro studies. The following sections describe the protocols for key experiments involving Bicalutamide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Prostate cancer cells (e.g., PCa 3) are cultured in an appropriate medium (e.g., DMEM with FBS). A cell suspension of 2 x 10⁴ cells/ml is prepared, and 200 μl is added to each well of a 96-well plate. The plate is incubated for 24 hours to allow for cell attachment.

  • Treatment: Cells are treated with varying concentrations of Bicalutamide, either alone or in combination with other compounds (e.g., quercetin). Control wells with untreated cells are also included.

  • Incubation: The treated plates are incubated for specific time points, such as 24, 48, and 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cytotoxicity is calculated relative to the control wells.

Cell Proliferation Assay

This assay measures the effect of Bicalutamide on the proliferation of androgen-sensitive cells.

Protocol:

  • Cell Culture: Androgen-sensitive cells, such as the SEM-107 clone of Shionogi mouse mammary tumor cells, are cultured in an appropriate medium.

  • Treatment: Cells are exposed to a specific concentration of an androgen (e.g., 1 nM testosterone) to stimulate proliferation. Concurrently, varying concentrations of Bicalutamide or other anti-androgens are added.

  • Incubation: The cells are incubated for a defined period, for instance, 10 days.

  • Cell Counting: After the incubation period, the number of cells in each treatment group is determined using a cell counter or by a method such as the MTT assay. The IC50 value, the concentration of the anti-androgen that inhibits 50% of the androgen-stimulated cell proliferation, is then calculated.

Signaling Pathways and Mechanisms of Action

Bicalutamide exerts its effects by modulating several key signaling pathways implicated in cancer cell growth and survival.

Androgen Receptor (AR) Signaling Pathway

The primary mechanism of Bicalutamide is the competitive inhibition of the androgen receptor.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds Nucleus Nucleus AR->Nucleus Translocation Bicalutamide Bicalutamide Bicalutamide->AR Blocks ARE Androgen Response Element (ARE) Nucleus->ARE Binds Gene Gene Transcription (Growth, Proliferation) ARE->Gene Activates

Caption: Bicalutamide competitively blocks androgen binding to the AR, preventing its nuclear translocation and subsequent gene transcription.

MAPK Signaling Pathway

Studies have shown that in certain contexts, such as in prostate cancer cells with specific AR mutations (e.g., W741L), Bicalutamide can paradoxically activate the androgen receptor through the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK_Pathway Bicalutamide Bicalutamide Mutated_AR Mutated AR (W741L) Bicalutamide->Mutated_AR Binds MAPK_Pathway MAPK Pathway (p44/42 MAPK) Mutated_AR->MAPK_Pathway Activates AR_Activation AR Activation MAPK_Pathway->AR_Activation Phosphorylates Cell_Growth Cell Growth AR_Activation->Cell_Growth Promotes

Caption: In cells with mutated AR, Bicalutamide can activate the MAPK pathway, leading to AR activation and cell growth.

PI3K-Akt and NF-κB Signaling Pathways

The development of resistance to Bicalutamide can involve the activation of alternative signaling pathways, such as the PI3K-Akt and NF-κB pathways, which can promote cell survival and proliferation independently of AR signaling.

Resistance_Pathways cluster_resistance Resistance Mechanisms Bicalutamide Bicalutamide AR Androgen Receptor (AR) Bicalutamide->AR Inhibits Cell_Survival Cell Survival & Proliferation AR->Cell_Survival Promotes PI3K_Akt PI3K-Akt Pathway PI3K_Akt->Cell_Survival Activates NF_kB NF-κB Pathway NF_kB->Cell_Survival Activates

Caption: Bicalutamide resistance can arise from the activation of PI3K-Akt and NF-κB pathways, promoting cell survival.

References

Methodological & Application

Application Notes and Protocols for Bicalutamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide (B1683754) is a non-steroidal antiandrogen drug primarily utilized in the treatment of prostate cancer.[1][2] Its mechanism of action involves competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR).[1][2] This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that promote the growth and proliferation of prostate cancer cells.[2] Bicalutamide is a pure antiandrogen, meaning it does not possess any partial agonist activity. This document provides detailed experimental protocols for the use of bicalutamide in cell culture, along with data presentation and visualizations to guide researchers in their studies.

Mechanism of Action Signaling Pathway

Bicalutamide exerts its effect by disrupting the androgen receptor signaling pathway. In normal physiology, androgens bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in cell growth and survival. Bicalutamide competitively binds to the ligand-binding domain of the AR, preventing androgen binding and the subsequent downstream signaling cascade.

Bicalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Associated Dimerized_AR Dimerized AR AR->Dimerized_AR Dimerization & Nuclear Translocation Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits Binding Bicalutamide->Dimerized_AR Prevents ARE Androgen Response Element (ARE) Dimerized_AR->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates

Caption: Mechanism of action of Bicalutamide in inhibiting androgen receptor signaling.

Experimental Protocols

Cell Line Selection and Culture

The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a commonly used and relevant model for studying the effects of antiandrogens like bicalutamide. These cells express a mutated androgen receptor (T877A), which can sometimes lead to paradoxical agonist activity with other antiandrogens, but bicalutamide generally acts as a pure antagonist in this line.

LNCaP Cell Culture Protocol:

  • Media Preparation:

    • Base Medium: RPMI 1640.

    • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • For androgen-deprivation studies, use charcoal-stripped FBS to remove endogenous androgens.

  • Cell Seeding:

    • Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1000 xg for 3 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Seed the cells in T-75 flasks at a density of 2-3 x 10^6 cells.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 70-80% confluency. To passage, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for reseeding.

Bicalutamide Treatment Protocol
  • Stock Solution Preparation:

    • Dissolve bicalutamide powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%).

  • Cell Treatment:

    • Seed cells in multi-well plates (e.g., 6-well, 24-well, or 96-well) at a predetermined density and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing the desired concentrations of bicalutamide or vehicle control (DMSO).

    • For experiments investigating the antagonistic properties of bicalutamide, co-treatment with an androgen, such as dihydrotestosterone (DHT) or the synthetic androgen R1881, is necessary.

    • Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

Key Experiments and Data Presentation

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of bicalutamide on cell proliferation and viability.

Experimental Workflow:

Cell_Viability_Workflow A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with varying concentrations of Bicalutamide +/- Androgen B->C D Incubate for 24-72 hours C->D E Add MTT or CellTiter-Glo® reagent D->E F Measure absorbance or luminescence E->F G Calculate % viability and IC50 values F->G

Caption: Workflow for a cell viability assay to assess Bicalutamide's efficacy.

Data Presentation:

The results of a cell viability assay can be summarized in a table to show the half-maximal inhibitory concentration (IC50) of bicalutamide under different conditions.

Cell LineTreatment ConditionIncubation Time (hours)IC50 (µM)
LNCaPBicalutamide + 1 nM R188172Data not available in search results
PC-3 (AR-negative)Bicalutamide72Expected to be high/inactive
VCaPBicalutamide + 1 nM R188172Data not available in search results

Note: Specific IC50 values for bicalutamide in these cell lines were not found in the initial search results and would need to be determined experimentally.

Western Blot Analysis for Protein Expression

This technique is used to measure changes in the expression levels of proteins involved in the androgen receptor signaling pathway.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., AR, PSA, p-MAPK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

Quantitative data from Western blot analysis can be presented in a table showing the fold change in protein expression relative to a control.

Target ProteinCell LineTreatmentFold Change vs. Vehicle Control
PSALNCaP10 µM Bicalutamide + 1 nM R1881Expected to decrease
p-MAPK (p44/42)PC3/W741LBicalutamideUpregulated
Androgen ReceptorLNCaP-BicBasalNo significant difference from parental LNCaP

Signaling Pathway Perturbations

In some contexts, particularly with certain AR mutations, bicalutamide can paradoxically activate other signaling pathways. For instance, in PC3 cells transfected with the W741L mutant AR, bicalutamide treatment has been shown to upregulate phosphorylated p44/42 MAPK, suggesting an alternative activation pathway.

Bicalutamide_MAPK_Activation Bicalutamide Bicalutamide Mutant_AR Mutant AR (W741L) Bicalutamide->Mutant_AR Binds and Activates MAPK_Pathway MAPK Pathway (p44/42) Mutant_AR->MAPK_Pathway Upregulates Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Promotes

Caption: Bicalutamide-induced MAPK pathway activation in cells with a mutant androgen receptor.

Conclusion

These application notes provide a foundational framework for conducting cell culture experiments with bicalutamide. Researchers should optimize these protocols based on their specific cell lines and experimental goals. Careful consideration of the androgen receptor status of the cells and the potential for off-target effects is crucial for the accurate interpretation of results. The provided diagrams and data table structures offer a means to visualize complex biological processes and organize experimental findings in a clear and concise manner.

References

Application Notes and Protocols for the Use of Bicalutamide in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide (B1683754) is a non-steroidal anti-androgen drug extensively utilized in the treatment of prostate cancer. Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival. By binding to the AR, bicalutamide prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the translocation of the AR to the nucleus and blocking the transcription of androgen-responsive genes.[1][2][3] These application notes provide detailed protocols for the use of bicalutamide in in vitro studies involving prostate cancer cell lines, offering guidance on assessing its biological effects and understanding its mechanism of action.

Data Presentation

The inhibitory effects of bicalutamide on the proliferation of various prostate cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineIC50 (µM)Assay TypeReference
LNCaP~7SRB Assay (144h)[4]
LNCaP-Rbic (Bicalutamide-Resistant)>100SRB Assay (144h)[4]
LNCaP/AR(cs)0.16Whole-cell competitive binding
22Rv116.88 - 27.30Antiproliferative Assay
DU-145>100Antiproliferative Assay
VCaP16.88 - 27.30Antiproliferative Assay
CWR22R37.4Not Specified

Signaling Pathway

Bicalutamide primarily targets the androgen receptor signaling pathway. In prostate cancer cells, androgens (like testosterone and its more potent metabolite, dihydrotestosterone or DHT) bind to the androgen receptor (AR) in the cytoplasm. This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell proliferation, survival, and tumor growth. Bicalutamide acts as a competitive antagonist at the AR, preventing androgen binding and the subsequent downstream signaling cascade.

Bicalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR_HSP Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes MTT_Assay_Workflow Start Seed Cells in 96-well plate Adherence Overnight Adherence Start->Adherence Treatment Treat with Bicalutamide (and vehicle control) Adherence->Treatment Incubation Incubate for 24-144 hours Treatment->Incubation MTT_add Add MTT Solution Incubation->MTT_add Incubate_MTT Incubate for 4 hours MTT_add->Incubate_MTT Dissolve Dissolve Formazan with DMSO Incubate_MTT->Dissolve Read Measure Absorbance at 570 nm Dissolve->Read

References

Application Notes and Protocols for Bicalutamide in In-Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide (B1683754), commercially known as Casodex, is a non-steroidal antiandrogen (NSAA) that acts as a selective antagonist of the androgen receptor (AR).[1] It is a cornerstone in the treatment of prostate cancer, functioning by competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR.[1] This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that drive the proliferation and survival of prostate cancer cells.[2][3] In preclinical research, bicalutamide is widely used in various in-vivo animal models to study its efficacy, mechanism of action, and potential in combination therapies for hormone-sensitive and castration-resistant prostate cancer, as well as other hormone-dependent cancers.

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying signaling pathway of bicalutamide for its application in in-vivo animal models.

Data Presentation: Bicalutamide Dosage in In-Vivo Animal Models

The following table summarizes the quantitative data on bicalutamide dosages used in various preclinical animal models.

Animal ModelCancer Type/ApplicationDosageAdministration RouteKey Outcomes
Rat (Dunning R3327H)Prostate Tumor25 mg/kg/dayOralSignificant reduction in tumor growth, equivalent to castration.[4]
RatProstate Regression10 mg/kg/dayOralInduction of apoptosis in the ventral prostate.
RatGeneral Antiandrogenic Activity0.25 mg/kg (oral)OralProfound inhibition of accessory sex organ growth in castrated, testosterone-supplemented rats.
DogGeneral Antiandrogenic ActivityED50 of 0.1 mg/kgOralDose-related atrophy of the prostate gland and epididymis.
Mouse (xenograft)Inflammatory Mammary Cancer (IPC-366 and SUM149 cell lines)10 mg/kg/dayIn drinking waterReduction in tumor volume.
Mouse (xenograft)Allergic Rhinitis Model0.02 mg/mouse/dayIntraperitoneal injectionAlleviation of allergic rhinitis symptoms.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodent Xenograft Models

This protocol is suitable for studies requiring precise daily dosing of bicalutamide in mouse or rat xenograft models of prostate cancer.

Materials:

  • Bicalutamide powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil, or a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80)

  • Sterile water or saline

  • Homogenizer or sonicator

  • Animal feeding needles (gavage needles), appropriate size for the animal

  • Syringes

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of bicalutamide and vehicle based on the number of animals and the desired dosage (e.g., 10 mg/kg).

    • Prepare the vehicle solution. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.

    • Weigh the appropriate amount of bicalutamide powder and suspend it in the prepared vehicle.

    • Homogenize or sonicate the suspension until a uniform and stable formulation is achieved. Prepare fresh daily or as stability allows.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the exact volume of the bicalutamide suspension to be administered.

    • Gently restrain the animal.

    • Measure the calculated volume into a syringe fitted with an appropriately sized gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

    • Monitor the animal briefly after dosing to ensure no adverse reactions.

  • Treatment Schedule:

    • Administer the bicalutamide formulation once daily.

    • The duration of treatment will depend on the specific experimental design, typically ranging from a few weeks to several months.

Protocol 2: Administration in Drinking Water for Long-Term Studies

This method is suitable for long-term efficacy studies in mouse models and reduces the stress associated with daily gavage.

Materials:

  • Bicalutamide powder

  • Drinking water (sterile or acidified to prevent bacterial growth)

  • Water bottles with sipper tubes

  • Scale for weighing animals and bicalutamide

  • Stir plate and stir bar

Procedure:

  • Preparation of Bicalutamide-Containing Water:

    • Determine the average daily water consumption of the animals to be treated.

    • Calculate the amount of bicalutamide needed to achieve the target daily dose (e.g., 10 mg/kg/day) based on the average body weight and water intake.

    • Bicalutamide has low water solubility, so a co-solvent or a specific formulation may be necessary to ensure it remains in solution. Alternatively, a suspension can be used if agitated regularly. For suspensions, add the calculated amount of bicalutamide to the drinking water and stir vigorously.

    • Prepare fresh bicalutamide-containing water at least twice a week to ensure stability and accurate dosing.

  • Administration and Monitoring:

    • Fill the water bottles with the prepared bicalutamide solution or suspension.

    • Provide the medicated water to the animals as their sole source of drinking water.

    • Measure the volume of water consumed per cage at regular intervals (e.g., every 2-3 days) to monitor the actual drug intake.

    • Weigh the animals regularly (e.g., weekly) to adjust the bicalutamide concentration in the water if necessary, to maintain the target mg/kg dose.

  • Control Group:

    • The control group should receive drinking water with the same vehicle used for the treatment group, if any.

Mandatory Visualizations

Signaling Pathway of Bicalutamide Action

Bicalutamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/ DHT AR Androgen Receptor (AR) Testosterone->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds & Inhibits Bicalutamide->AR_dimer Blocks Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits

Caption: Mechanism of action of Bicalutamide in blocking the androgen receptor signaling pathway.

Experimental Workflow for In-Vivo Efficacy Study

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Cell_Implantation Implant Prostate Cancer Cells (e.g., LNCaP) Animal_Model->Cell_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment & Control Groups Tumor_Growth->Randomization Treatment_Admin Administer Bicalutamide (e.g., Oral Gavage) Randomization->Treatment_Admin Control_Admin Administer Vehicle to Control Group Randomization->Control_Admin Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Treatment_Admin->Tumor_Measurement Control_Admin->Tumor_Measurement Body_Weight Monitor Body Weight & Animal Health Tumor_Measurement->Body_Weight Body_Weight->Tumor_Measurement Euthanasia Euthanize Animals at Predefined Endpoint Body_Weight->Euthanasia Tissue_Collection Collect Tumors & Other Tissues Euthanasia->Tissue_Collection Analysis Perform Downstream Analysis (e.g., IHC, Western Blot, Gene Expression) Tissue_Collection->Analysis

Caption: A typical experimental workflow for evaluating the in-vivo efficacy of Bicalutamide.

References

Protocol for the Dissolution and Storage of Bicalutamide for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the solubilization and storage of Bicalutamide, a non-steroidal androgen receptor antagonist, for use in in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results. Bicalutamide is a critical compound in the study of androgen-dependent signaling pathways, particularly in the context of prostate cancer research.

Bicalutamide functions as a competitive inhibitor of the androgen receptor (AR), effectively blocking the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] This blockade prevents the nuclear translocation of the AR and the subsequent transcription of androgen-responsive genes, leading to an inhibition of androgen-stimulated cell growth.[2][3] Due to its poor aqueous solubility, proper preparation of stock solutions and subsequent dilution into aqueous experimental media are critical steps for its effective use in research.

Quantitative Data Summary

The following tables summarize the key quantitative information for the dissolution and storage of Bicalutamide.

Table 1: Solubility of Bicalutamide in Common Organic Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Source
Dimethyl Sulfoxide (DMSO)~14 - 86~32.5 - 199.82[4]
Dimethylformamide (DMF)~20~46.5
Ethanol~1 - 7~2.3 - 16.3
AcetoneSolubleNot Specified
Tetrahydrofuran (THF)SolubleNot Specified
ChloroformSlightly SolubleNot Specified
WaterPractically Insoluble (~0.005)~0.0116

Note: The molecular weight of Bicalutamide is 430.37 g/mol . Solubility can vary slightly between different suppliers and batches.

Table 2: Storage and Stability of Bicalutamide

FormStorage TemperatureDurationRecommendations and NotesSource
Solid (Powder)-20°C≥ 4 yearsStore in a dry, dark place.
Stock Solution in Organic Solvent (e.g., DMSO)-20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in Organic Solvent (e.g., DMSO)-80°CUp to 2 yearsPreferred for long-term storage. Aliquot to minimize freeze-thaw cycles.
Aqueous Solution (diluted from stock)2-8°C≤ 24 hoursPrepare fresh for each experiment. Bicalutamide is sparingly soluble and may precipitate out of aqueous solutions.

Experimental Protocols

Preparation of a 10 mM Bicalutamide Stock Solution in DMSO

Materials:

  • Bicalutamide powder (FW: 430.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 4.30 mg of Bicalutamide powder using a calibrated analytical balance.

  • Dissolving: Add the weighed Bicalutamide to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.

  • Solubilization: Cap the vial tightly and vortex thoroughly until the Bicalutamide is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).

Protocol for a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing the effect of Bicalutamide on the viability of androgen-sensitive prostate cancer cells (e.g., LNCaP).

Materials:

  • Androgen-sensitive prostate cancer cells (e.g., LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Charcoal-stripped fetal bovine serum (CSS) for androgen-depleted conditions (optional)

  • 96-well cell culture plates

  • Bicalutamide stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Working Solutions: Prepare serial dilutions of Bicalutamide from the 10 mM stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.

  • Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of the medium containing the desired concentrations of Bicalutamide (e.g., 0.1, 1, 10, 25, 50 µM). Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells with Bicalutamide for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Visualizations

Bicalutamide Signaling Pathway

Bicalutamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus & Binds DNA Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: Mechanism of action of Bicalutamide in inhibiting the androgen receptor signaling pathway.

Experimental Workflow for Cell Viability Assay

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h_1 prepare_bicalutamide Prepare Bicalutamide Serial Dilutions incubate_24h_1->prepare_bicalutamide treat_cells Treat Cells with Bicalutamide incubate_24h_1->treat_cells prepare_bicalutamide->treat_cells incubate_exp Incubate for Experimental Duration (e.g., 24-72h) treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (% Viability) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the effect of Bicalutamide on cell viability using an MTT assay.

References

Method for Inducing Gumelutamide Resistance in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gumelutamide is a novel antiandrogen agent showing promise in the treatment of prostate cancer. As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance and developing strategies to overcome it are critical for improving patient outcomes. The establishment of this compound-resistant cancer cell lines is an essential first step in this endeavor. These in vitro models provide invaluable tools for investigating the molecular mechanisms of resistance, identifying biomarkers, and evaluating novel therapeutic strategies.[1][2][3]

This document provides a detailed protocol for generating this compound-resistant cell lines using a continuous exposure, dose-escalation method.[2][4] This approach mimics the selective pressure exerted by long-term drug treatment in a clinical setting. Additionally, we present common signaling pathways implicated in antiandrogen resistance, which can be investigated in the newly generated resistant cell lines.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
LNCaP50150030
VCaP80240030
C4-2120480040

Note: These are example values. Actual values must be determined experimentally.

Table 2: Example Dose-Escalation Schedule for Inducing this compound Resistance
StepDuration (Weeks)This compound Concentration (nM)Expected Cell ViabilityPassage Number
12-310 (IC20)~80%1-2
22-325~60-70%3-4
33-450 (IC50)~50%5-7
43-4100~40-50%8-10
54-6250~30-40%11-15
64-6500~30-40%16-20
76-81000~20-30%21-28
8OngoingMaintenance at highest tolerated doseStable>28

Note: This is an example schedule and should be adapted based on the specific cell line's response.

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

This protocol is essential for determining the initial sensitivity of the parental cell line to this compound.

Materials:

  • Parental cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a period relevant to the drug's mechanism of action (e.g., 72-96 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Generation of this compound-Resistant Cell Lines by Continuous Exposure and Dose Escalation

This protocol describes the long-term culture of cells in the presence of increasing concentrations of this compound to select for a resistant population.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks (T25 or T75)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10 or IC20 determined in Protocol 1.

  • Maintain the cells in this concentration. Initially, a significant amount of cell death is expected. The surviving cells will eventually repopulate the flask.

  • Once the cells have reached 70-80% confluency and have a stable doubling time, subculture them.

  • Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • At each new concentration, there will likely be a period of slowed growth and increased cell death. Allow the cells to adapt and recover before the next dose escalation.

  • Repeat this process of dose escalation over several months. It is advisable to cryopreserve cells at various stages of resistance development.

  • Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10- to 50-fold the initial IC50), the resistant cell line is considered established.

  • Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.

Protocol 3: Validation of the this compound-Resistant Phenotype

This protocol is to confirm and quantify the level of resistance in the newly generated cell line.

Materials:

  • Parental cell line

  • Newly generated this compound-resistant cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent

  • Plate reader

Procedure:

  • Culture the resistant cells in a drug-free medium for at least one passage before the assay to avoid interference from the maintenance dose.

  • Perform a cell viability assay as described in Protocol 1, running the parental and resistant cell lines in parallel.

  • Determine the IC50 values for both the parental and resistant cell lines from the resulting dose-response curves.

  • Calculate the fold resistance by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow for Generating Resistant Cell Lines start Parental Cell Line ic50 Determine Initial IC50 start->ic50 expose Continuous Exposure to this compound (Start at IC20) ic50->expose escalate Gradually Increase Drug Concentration expose->escalate If cells recover adapt Cell Adaptation and Proliferation escalate->adapt adapt->escalate Repeat validate Validate Resistance (Compare IC50 to Parental) adapt->validate After multiple cycles resistant_line Established this compound-Resistant Cell Line validate->resistant_line

Caption: Workflow for developing this compound-resistant cell lines.

G cluster_1 Hypothesized Signaling Pathways in this compound Resistance cluster_ar Androgen Receptor (AR) Alterations cluster_bypass Bypass Signaling Pathways ar_amp AR Gene Amplification/Overexpression ar_signaling AR-Mediated Transcription ar_amp->ar_signaling Reactivates in presence of this compound resistance Resistance to this compound ar_amp->resistance ar_mut AR Ligand-Binding Domain Mutation ar_mut->ar_signaling Reactivates in presence of this compound ar_mut->resistance ar_sv AR Splice Variants (e.g., AR-V7) ar_sv->ar_signaling Reactivates in presence of this compound ar_sv->resistance pi3k PI3K/Akt/mTOR Pathway Activation proliferation Cell Proliferation and Survival pi3k->proliferation Bypass AR inhibition pi3k->resistance mapk MAPK/ERK Pathway Activation mapk->proliferation Bypass AR inhibition mapk->resistance crosstalk Receptor Tyrosine Kinase (RTK) Upregulation crosstalk->proliferation Bypass AR inhibition crosstalk->resistance This compound This compound ar Androgen Receptor (AR) This compound->ar Inhibits ar->ar_signaling Activates ar_signaling->proliferation

Caption: Potential mechanisms of this compound resistance.

References

Application of Androgen Receptor Antagonists in the Study of Androgen Receptor Mutations

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study with Bicalutamide (B1683754)

Note: Initial searches for "Gumelutamide" did not yield any specific information. It is presumed that this may be a novel compound with limited public data or a typographical error. Therefore, this document will use the well-characterized second-generation androgen receptor (AR) antagonist, Bicalutamide , as a representative agent to detail the application notes and protocols for studying androgen receptor mutations. The principles and methods described herein are broadly applicable to other AR antagonists.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a key driver in the development and progression of prostate cancer. Therapies targeting the AR, such as the antagonist Bicalutamide, are mainstays in prostate cancer treatment. However, the emergence of AR mutations can lead to drug resistance, often by converting the antagonist into an agonist, paradoxically promoting tumor growth. This phenomenon, known as antagonist-to-agonist switching, is a critical area of study. Bicalutamide serves as an essential tool for researchers to investigate the mechanisms of resistance conferred by AR mutations. These studies are vital for understanding prostate cancer progression and for the development of next-generation therapeutics.

Data Presentation

The following tables summarize the quantitative data regarding the activity of Bicalutamide against wild-type and mutant androgen receptors.

Table 1: Inhibitory Concentration (IC50) of Bicalutamide against Androgen Receptor Variants

Androgen Receptor VariantCell LineAssay TypeBicalutamide IC50 (nM)Reference
Wild-Type ARVCaPTranscriptional Inhibition160[1]
Wild-Type ARHepG2 (transfected)Transcriptional Inhibition200[1]
Wild-Type ARLNCaPCompetition Binding160[2]
T877A Mutant ARLNCaPProliferation>10,000 (Antagonist)[3]

Note: The T877A mutation in LNCaP cells is known to convert other antiandrogens like hydroxyflutamide (B1664084) into agonists, but Bicalutamide generally retains its antagonistic properties against this mutant.

Table 2: Agonistic Activity of Bicalutamide on Mutant Androgen Receptors

Androgen Receptor VariantCell LineAssay TypeConditionFold Induction of Reporter Gene Activity (relative to vehicle control)Reference
W741L Mutant ARPC3 (transfected)Luciferase Reporter Assay1 µM BicalutamideSignificant increase over baseline[4]
W741C Mutant ARCOS-7 (transfected)Transactivation AssayBicalutamide treatmentAgonistic activity observed
Wild-Type ARPC3 (transfected)Luciferase Reporter Assay1 µM BicalutamideNo significant activation

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action

The diagram below illustrates the canonical androgen receptor signaling pathway and the inhibitory action of Bicalutamide. In the absence of an antagonist, androgens like dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm, leading to its nuclear translocation, dimerization, and the transcription of target genes that promote cell growth and proliferation. Bicalutamide competitively binds to the AR's ligand-binding domain, preventing these downstream events.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_inactive Inactive AR-HSP Complex DHT->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP dissociation Bicalutamide Bicalutamide Bicalutamide->AR_inactive Competitively Binds AR_dimer AR Dimer Bicalutamide->AR_dimer Blocks Nuclear Translocation AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates

Figure 1: Androgen Receptor Signaling and Bicalutamide Action.

Experimental Workflow for Characterizing AR Mutations

This workflow outlines the steps to identify and characterize AR mutations that confer resistance to Bicalutamide.

Experimental_Workflow start Prostate cancer cells treated with Bicalutamide resistance Development of Bicalutamide-resistant cell lines start->resistance sequencing Sequence AR gene to identify mutations resistance->sequencing cloning Clone mutant AR into expression vectors sequencing->cloning transfection Transfect mutant AR into AR-negative cells (e.g., PC3) cloning->transfection luciferase Luciferase Reporter Assay (Assess agonist/antagonist activity) transfection->luciferase proliferation Cell Proliferation Assay (MTT) (Measure effect on cell growth) transfection->proliferation translocation AR Nuclear Translocation Assay (Visualize AR localization) transfection->translocation analysis Data Analysis and Characterization of Mutant Phenotype luciferase->analysis proliferation->analysis translocation->analysis

Figure 2: Workflow for studying Bicalutamide resistance mutations.

Antagonist-to-Agonist Switching Mechanism

Certain mutations in the AR ligand-binding domain can alter its conformation, causing Bicalutamide to function as an agonist instead of an antagonist.

Antagonist_Agonist_Switch cluster_wildtype Wild-Type AR cluster_mutant Mutant AR (e.g., W741L) WT_AR Wild-Type AR WT_Inactive Inactive Complex (No Transcription) WT_AR->WT_Inactive Bic_WT Bicalutamide Bic_WT->WT_AR Mutant_Active Active Complex (Aberrant Transcription) Mutant_AR Mutant AR Mutant_AR->Mutant_Active Bic_Mutant Bicalutamide Bic_Mutant->Mutant_AR

Figure 3: Bicalutamide's switch from antagonist to agonist.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for AR Activity

This assay quantifies the transcriptional activity of wild-type or mutant AR in response to Bicalutamide.

Materials:

  • AR-negative prostate cancer cells (e.g., PC3)

  • Expression vectors for wild-type or mutant AR

  • Luciferase reporter vector with an androgen response element (ARE) promoter (e.g., pGL3-ARE-Luc)

  • Control vector with Renilla luciferase (for normalization)

  • Transfection reagent

  • Cell culture medium and charcoal-stripped fetal bovine serum (CSS)

  • Bicalutamide and Dihydrotestosterone (DHT)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in a medium containing 10% CSS and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the AR expression vector, ARE-luciferase reporter vector, and Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment (Antagonist Mode): 24 hours post-transfection, treat the cells with a constant concentration of DHT (e.g., 0.1 nM) and varying concentrations of Bicalutamide (e.g., 1 nM to 10 µM). Include DHT-only and vehicle-only controls.

  • Compound Treatment (Agonist Mode): For testing agonist activity, treat the cells with varying concentrations of Bicalutamide alone (e.g., 1 nM to 10 µM). Include a DHT-treated positive control and a vehicle-only negative control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For antagonist mode, plot the percentage of inhibition of DHT-induced activity against the Bicalutamide concentration to determine the IC50. For agonist mode, plot the fold induction over the vehicle control against the Bicalutamide concentration.

Protocol 2: Cell Proliferation (MTT) Assay

This assay measures the effect of Bicalutamide on the proliferation of prostate cancer cells expressing different AR variants.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP for T877A, or transfected PC3 for other mutants)

  • Cell culture medium and CSS

  • Bicalutamide and DHT

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in a medium with 10% CSS and allow them to attach overnight.

  • Compound Treatment: Treat the cells with varying concentrations of Bicalutamide, with or without a low concentration of DHT, depending on the experimental design.

  • Incubation: Incubate the plates for 72-96 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the effect on cell proliferation.

Protocol 3: AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the subcellular localization of AR in response to Bicalutamide.

Materials:

  • Prostate cancer cells cultured on glass coverslips

  • Bicalutamide and DHT

  • 4% paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against AR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with DHT, Bicalutamide, or a combination for a specified time (e.g., 1-2 hours).

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary AR antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of AR nuclear translocation.

Conclusion

The study of androgen receptor mutations is crucial for understanding and overcoming resistance to anti-androgen therapies in prostate cancer. Bicalutamide, as a widely used AR antagonist, provides a valuable tool for these investigations. The protocols and data presented here offer a framework for researchers and drug development professionals to explore the complex interplay between AR mutations and antagonist response, ultimately aiding in the design of more effective treatments for advanced prostate cancer.

References

Western blot protocol to measure Gumelutamide's effect on AR expression

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to utilizing the Western blot technique for quantifying the impact of Gumelutamide on Androgen Receptor (AR) expression is presented here for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols and guidelines for data presentation and visualization.

Application Notes

The Androgen Receptor (AR) is a crucial protein in the progression of various diseases, including prostate cancer. It is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), moves to the nucleus to regulate the expression of target genes. This compound is an investigational compound hypothesized to modulate AR expression. Western blotting is a key technique to measure changes in protein levels, making it an essential tool for assessing this compound's effectiveness.

The following protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect AR protein levels. A housekeeping protein, such as GAPDH or β-actin, should be used as a loading control to normalize the AR protein levels and ensure accurate quantification.

Experimental Protocol: Western Blot for AR Expression

This protocol is designed for cultured cells, such as the LNCaP cell line (an AR-positive human prostate adenocarcinoma cell line), but can be adapted for other appropriate cell lines.

Materials and Reagents
  • Cell Lines: LNCaP or other AR-expressing cell lines.

  • Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solutions prepared in a suitable solvent like DMSO.

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA (Bicinchoninic acid) Protein Assay Kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Membranes: PVDF (Polyvinylidene difluoride) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Anti-Androgen Receptor (AR) antibody (recommended dilution: 1:1000).

    • Anti-GAPDH or Anti-β-actin antibody (recommended dilution: 1:5000).

  • Secondary Antibody: HRP (Horseradish Peroxidase)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse, depending on the primary antibody host).

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

Procedure
  • Cell Culture and Treatment:

    • Seed LNCaP cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Before treatment, starve the cells in a medium containing charcoal-stripped FBS for 24 hours to reduce baseline androgen levels.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant, which contains the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the housekeeping protein antibody (e.g., anti-GAPDH) following the same incubation and washing steps.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table. The band intensities of AR and the housekeeping protein (HKP) should be measured using densitometry software. The relative AR expression is calculated by normalizing the AR band intensity to the corresponding HKP band intensity.

Treatment GroupThis compound Conc. (µM)AR Band Intensity (Arbitrary Units)HKP Band Intensity (Arbitrary Units)Relative AR Expression (AR/HKP)Fold Change vs. Control
Vehicle Control01.0
This compound0.1
This compound1
This compound10

Visualizations

Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_invisible Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer dimerization AR_dimer_nucleus HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP dissociation This compound This compound This compound->AR antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription activates AR_dimer_nucleus->AR_dimer

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A 1. Seed and grow AR-positive cells B 2. Treat cells with This compound A->B C 3. Lyse cells to extract proteins B->C D 4. Quantify protein concentration (BCA) C->D E 5. Separate proteins by SDS-PAGE D->E F 6. Transfer proteins to PVDF membrane E->F G 7. Block and probe with primary antibodies (Anti-AR, Anti-HKP) F->G H 8. Incubate with HRP-conjugated secondary antibody G->H I 9. Detect signal with ECL and image H->I J 10. Densitometry analysis of bands I->J K 11. Normalize AR expression to housekeeping protein J->K L 12. Compare treated samples to vehicle control K->L

Caption: Workflow for Western blot analysis of AR expression following this compound treatment.

Troubleshooting & Optimization

Technical Support Center: Optimizing Gumelutamide Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when determining the optimal concentration of Gumelutamide for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A typical starting range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) of the compound on the specific cell line being tested.[1][2]

Q2: I am observing a "U-shaped" or "hook effect" dose-response curve with this compound. What could be the cause?

A2: A U-shaped dose-response curve, where cell viability decreases at mid-range concentrations and then appears to increase at higher concentrations, can be caused by several factors:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, which can interfere with the optical readings of many cell viability assays, leading to artificially inflated signals.[3] Visually inspect the wells for any signs of precipitation.

  • Chemical Interference: The compound itself might directly react with and reduce the assay reagent (e.g., MTT, XTT, resazurin), causing a color change that is independent of cellular metabolic activity.[3] This results in a false-positive signal for cell viability.

  • Off-Target Effects: At very high concentrations, this compound might have off-target effects that could paradoxically promote cell survival or interfere with the cell death mechanism being induced at lower concentrations.

Q3: My IC50 values for this compound vary significantly between experiments. What are the potential reasons?

A3: Inconsistent IC50 values can stem from several sources of experimental variability:

  • Cell Seeding Density: Inconsistent cell numbers plated per well can lead to significant variations in metabolic activity and drug response.[4]

  • Cell Health and Passage Number: The health, confluence, and passage number of the cells can affect their sensitivity to the drug.

  • Incubation Time: The duration of drug exposure can significantly impact the IC50 value. It is crucial to maintain a consistent incubation time across all experiments.

  • Reagent Preparation and Handling: Improperly prepared or stored assay reagents can lead to inconsistent results.

Q4: How do I know if this compound is soluble in my cell culture medium?

A4: Poor solubility is a common issue with small molecule inhibitors. You can assess the solubility of this compound in your culture medium by preparing the highest concentration to be tested and visually inspecting for any precipitate or cloudiness under a microscope. If solubility is an issue, consider using a different solvent (ensuring the final solvent concentration is not toxic to the cells) or preparing a more concentrated stock solution to minimize the volume added to the wells.

Troubleshooting Guides

Issue 1: High Background Signal in Control Wells
Potential Cause Troubleshooting Step
Media Components High concentrations of certain components in the cell culture medium can cause high absorbance. Test the medium alone with the assay reagent to check for background signal and consider using a different medium formulation if necessary.
Contamination Microbial contamination can lead to a high background signal. Regularly check cell cultures for any signs of contamination.
Reagent Instability Assay reagents may degrade over time, leading to increased background. Prepare fresh reagents for each experiment and store them according to the manufacturer's instructions.
Issue 2: Inconsistent Results Across the Plate (Edge Effects)
Potential Cause Troubleshooting Step
Evaporation The outer wells of a microplate are more prone to evaporation, leading to increased concentrations of media components and the test compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media.
Temperature Gradients Uneven temperature distribution across the plate during incubation can affect cell growth and drug efficacy. Ensure the incubator provides uniform temperature distribution.
Cell Seeding Uneven cell distribution during seeding can lead to variability. Ensure the cell suspension is homogenous before and during plating.

Quantitative Data Summary

Since this compound is a novel compound, specific IC50 values are not yet established in the literature. The following tables are provided as templates for researchers to summarize their experimental data.

Table 1: this compound IC50 Values in Different Prostate Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 72h TreatmentStandard Deviation (±)
LNCaPEnter your data hereEnter your data here
VCaPEnter your data hereEnter your data here
PC-3Enter your data hereEnter your data here
DU 145Enter your data hereEnter your data here

Table 2: Effect of Incubation Time on this compound IC50 in LNCaP Cells

Incubation Time (hours)This compound IC50 (µM)Standard Deviation (±)
24Enter your data hereEnter your data here
48Enter your data hereEnter your data here
72Enter your data hereEnter your data here

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., medium with the same concentration of DMSO used for the drug dilutions).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound stock solution

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells, including vehicle controls.

  • Incubation: Incubate the plate for the desired treatment period.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate drug_prep Prepare this compound Serial Dilutions treatment Treat Cells with this compound drug_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_reagent Add Viability Reagent (e.g., MTT) incubation->add_reagent read_plate Read Plate (Absorbance/Luminescence) add_reagent->read_plate data_analysis Calculate % Viability & IC50 read_plate->data_analysis

Caption: Workflow for assessing this compound's effect on cell viability.

signaling_pathway Hypothetical Signaling Pathway for this compound AR Androgen Receptor PI3K PI3K AR->PI3K This compound This compound This compound->AR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Androgen Androgen Androgen->AR

References

Technical Support Center: Overcoming Enzalutamide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The term "Gumelutamide" did not yield specific results in our search of scientific literature. It is possible that this is a novel compound not yet widely documented or a typographical error. Therefore, this technical support center has been developed based on extensive research into Enzalutamide , a widely studied second-generation antiandrogen with well-documented mechanisms of resistance. The principles and experimental approaches detailed below are highly relevant for researchers working with similar compounds targeting the androgen receptor in prostate cancer.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to Enzalutamide in their experimental models.

Frequently Asked Questions (FAQs)

Q1: My Enzalutamide-sensitive prostate cancer cell line is showing reduced response to treatment. What are the potential causes?

A1: Reduced sensitivity to Enzalutamide can arise from several factors. The most common mechanisms include:

  • Androgen Receptor (AR) Alterations: This is a primary driver of resistance and can manifest as:

    • AR Gene Mutations: Specific mutations in the AR ligand-binding domain, such as the F876L mutation, can convert Enzalutamide from an antagonist to an agonist[1].

    • AR Amplification: Increased copy number of the AR gene leads to overexpression of the AR protein, which can overcome the inhibitory effects of the drug[2].

    • AR Splice Variants (AR-V7): Expression of truncated AR variants that lack the ligand-binding domain, most notably AR-V7, results in a constitutively active receptor that is not targeted by Enzalutamide[2][3][4].

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, such as the Wnt/β-Catenin and c-Myc pathways.

  • Increased Drug Efflux: Overexpression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of Enzalutamide.

Q2: How can I confirm the mechanism of Enzalutamide resistance in my experimental model?

A2: A multi-step approach is recommended to elucidate the resistance mechanism:

  • Sequence the AR Gene: Perform Sanger or next-generation sequencing to identify potential mutations in the AR ligand-binding domain.

  • Assess AR Expression: Use Western blotting or quantitative PCR (qPCR) to determine if the AR protein or mRNA is overexpressed.

  • Detect AR Splice Variants: Employ RT-PCR or specific antibodies to detect the presence of AR-V7.

  • Profile Key Signaling Pathways: Use antibody arrays or Western blotting to check for the activation of proteins in pathways like Wnt/β-Catenin and PI3K/Akt.

Q3: What are some initial strategies to overcome Enzalutamide resistance in vitro?

A3: Based on the identified resistance mechanism, several strategies can be tested:

  • For AR-V7 positive cells: Consider combination treatment with an AR-V7 inhibitor like Niclosamide.

  • For AR mutations: Test novel antiandrogens designed to inhibit mutant forms of the AR.

  • For bypass pathway activation: Use small molecule inhibitors targeting the activated pathways (e.g., Wnt inhibitors) in combination with Enzalutamide.

  • For general resistance: Explore combination with other agents like PARP inhibitors, immunotherapy, or chemotherapy in relevant models.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays with Enzalutamide.
Possible Cause Troubleshooting Step
Cell line instability Regularly perform cell line authentication (e.g., STR profiling).
Drug degradation Prepare fresh stock solutions of Enzalutamide and store them appropriately.
Inconsistent cell seeding Ensure a homogenous single-cell suspension before seeding and use a consistent cell number.
Edge effects in multi-well plates Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Problem 2: Difficulty in establishing an Enzalutamide-resistant cell line.
Possible Cause Troubleshooting Step
Drug concentration too high Start with a concentration around the IC50 and gradually increase it as cells adapt.
Insufficient treatment duration Resistance development is a slow process; continuous exposure over several months may be required.
Heterogeneous cell population Consider single-cell cloning to isolate and expand resistant populations.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated during the investigation of Enzalutamide resistance.

Table 1: IC50 Values of Enzalutamide in Sensitive and Resistant Prostate Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant Subline IC50 (µM)Fold Resistance
LNCaP1.525.016.7
C4-2B2.035.517.8
CWR22Rv15.050.010.0

Table 2: Effect of Combination Therapy on Tumor Growth in a Xenograft Model of Enzalutamide-Resistant Prostate Cancer

Treatment GroupAverage Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition
Vehicle Control1200-
Enzalutamide (10 mg/kg)11504.2
Compound X (20 mg/kg)98018.3
Enzalutamide + Compound X45062.5

Experimental Protocols

Protocol 1: Generation of an Enzalutamide-Resistant Cell Line
  • Culture the parental prostate cancer cell line (e.g., LNCaP) in its recommended growth medium.

  • Determine the initial IC50 of Enzalutamide for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Begin continuous treatment of the cells with Enzalutamide at a concentration equal to the IC50.

  • Monitor cell growth and morphology. Initially, a significant proportion of cells will die.

  • When the cells resume proliferation, subculture them and gradually increase the concentration of Enzalutamide in the culture medium.

  • Repeat this process over several months until the cells can proliferate in the presence of a high concentration of Enzalutamide (e.g., 10-20 µM).

  • Periodically assess the IC50 of the developing cell line to quantify the level of resistance.

  • Once a stable resistant line is established, characterize the underlying resistance mechanism.

Protocol 2: Western Blotting for AR and AR-V7 Expression
  • Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against full-length AR and AR-V7 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Mechanisms of Enzalutamide Resistance cluster_1 Experimental Verification cluster_2 Strategies to Overcome Resistance AR_Amp AR Amplification qPCR qPCR for AR expression AR_Amp->qPCR AR_Mut AR Mutation (e.g., F876L) Seq AR Gene Sequencing AR_Mut->Seq AR_V7 AR Splice Variants (AR-V7) RTPCR RT-PCR for AR-V7 AR_V7->RTPCR Bypass Bypass Pathway Activation (Wnt, c-Myc) WB Western Blot for Pathway Proteins Bypass->WB Novel_AA Novel Antiandrogens qPCR->Novel_AA Seq->Novel_AA ARV7_Inhib AR-V7 Inhibitors (Niclosamide) RTPCR->ARV7_Inhib Combo_Therapy Combination Therapy (e.g., PARP inhibitors) WB->Combo_Therapy

Caption: Logic diagram illustrating resistance mechanisms and corresponding strategies.

cluster_AR_Signaling Androgen Receptor Signaling Androgen Androgen AR_Androgen AR-Androgen Complex Androgen->AR_Androgen AR Androgen Receptor (AR) AR->AR_Androgen HSP HSP HSP->AR chaperones Nucleus Nucleus AR_Androgen->Nucleus AR_Androgen->Nucleus translocation ARE Androgen Response Element (ARE) Gene_Exp Gene Expression (Proliferation, Survival) ARE->Gene_Exp Enzalutamide Enzalutamide Enzalutamide->AR inhibits binding Enzalutamide->Nucleus inhibits translocation

Caption: Simplified diagram of the Androgen Receptor signaling pathway.

start Parental Cell Line ic50 Determine Enzalutamide IC50 start->ic50 treat Continuous Treatment with IC50 concentration ic50->treat monitor Monitor Cell Growth treat->monitor increase_conc Gradually Increase Drug Concentration monitor->increase_conc cells recover increase_conc->monitor characterize Characterize Resistant Phenotype increase_conc->characterize stable growth at high concentration end Stable Resistant Cell Line characterize->end

Caption: Workflow for generating a resistant cell line in vitro.

References

Bicalutamide Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing experimental variability when working with Bicalutamide, a non-steroidal antiandrogen. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Bicalutamide?

Bicalutamide is a non-steroidal antiandrogen that primarily functions as a competitive antagonist of the androgen receptor (AR).[1][2] It directly competes with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR.[2] By binding to the AR, Bicalutamide prevents the receptor's activation and subsequent translocation to the nucleus, which in turn inhibits the transcription of androgen-responsive genes that promote prostate cancer cell growth.[2]

Q2: We are observing inconsistent IC50 values for Bicalutamide in our cell line. What could be the cause?

Inconsistent IC50 values can stem from several sources of experimental variability:

  • Cell Line Integrity and Passage Number: Prostate cancer cell lines, such as LNCaP, can exhibit genetic drift over time and with increasing passage numbers. This can lead to changes in androgen receptor expression or the emergence of mutations affecting Bicalutamide sensitivity.[3] It is crucial to use cell lines from a reliable source and maintain a consistent, low passage number for experiments.

  • Androgen Receptor (AR) Status: The expression level and mutation status of the AR are critical determinants of Bicalutamide efficacy. Overexpression of AR or specific mutations in the ligand-binding domain can lead to resistance. Regularly verify the AR status of your cell lines.

  • Culture Conditions: Variations in media composition, serum batch, and incubation conditions can impact cell growth rates and drug response. Ensure standardized cell culture protocols are strictly followed.

  • Compound Stability and Handling: Bicalutamide is light-sensitive and should be stored appropriately. Improper storage or handling can lead to degradation of the compound, affecting its potency.

Q3: Our Bicalutamide-treated LNCaP cells are showing signs of resistance. What are the known mechanisms of resistance?

Resistance to Bicalutamide in LNCaP cells and clinical settings can occur through several mechanisms:

  • Androgen Receptor (AR) Mutations: Mutations in the AR ligand-binding domain can alter the binding of Bicalutamide, sometimes converting it from an antagonist to an agonist, a phenomenon known as the "antiandrogen withdrawal syndrome."

  • AR Overexpression: Increased levels of AR can overcome the competitive inhibition by Bicalutamide, allowing for continued androgen signaling.

  • Expression of AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain, such as AR-V7, can drive androgen-independent growth and are not targeted by Bicalutamide.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as those involving growth factors or kinases, can promote cell survival and proliferation independently of AR signaling.

Troubleshooting Guides

Issue: High variability in cell viability assays.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. Perform a seeding density optimization experiment for your specific cell line.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Reagent Quality and Preparation Use high-purity, validated reagents. Prepare fresh dilutions of Bicalutamide for each experiment from a well-characterized stock solution. Validate the solvent (e.g., DMSO) concentration to ensure it does not affect cell viability.
Assay Timing and Incubation Optimize the incubation time with Bicalutamide based on the doubling time of your cell line. Ensure consistent timing for the addition of viability reagents and measurement.

Issue: Bicalutamide shows reduced efficacy over time.

Potential Cause Troubleshooting Steps
Development of Drug Resistance Culture cells in the absence of Bicalutamide for several passages to see if sensitivity is restored. Perform molecular profiling (e.g., AR sequencing, expression analysis) to identify potential resistance mechanisms.
Degradation of Bicalutamide Stock Prepare fresh stock solutions of Bicalutamide. Store stock solutions in small aliquots at -20°C or -80°C and protect from light.
Changes in Cell Culture Conditions Re-authenticate your cell line. Review and standardize all cell culture protocols, including media preparation and serum sourcing.

Experimental Protocols

Protocol: Assessing Bicalutamide Efficacy using a Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Harvest and count prostate cancer cells (e.g., LNCaP).

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Bicalutamide Treatment:

    • Prepare a serial dilution of Bicalutamide in complete growth medium. A typical concentration range could be from 0.1 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest Bicalutamide treatment.

    • Carefully remove the medium from the wells and add 100 µL of the Bicalutamide dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Bicalutamide_Mechanism_of_Action Bicalutamide Mechanism of Action cluster_nucleus Testosterone Testosterone / DHT AR Androgen Receptor (AR) (inactive) Testosterone->AR Binds to AR_Active Active AR Complex AR->AR_Active Activates Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds & Blocks Activation Nucleus Nucleus AR_Active->Nucleus Translocates to ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (Cell Growth & Proliferation) ARE->Gene_Transcription Promotes

Caption: Bicalutamide competitively inhibits androgen binding to the AR.

Experimental_Workflow Workflow for Assessing Bicalutamide Efficacy Start Start: Prostate Cancer Cell Line (e.g., LNCaP) Cell_Culture Cell Culture & Seeding (96-well plate) Start->Cell_Culture Treatment Bicalutamide Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis: - % Viability - IC50 Calculation Data_Acquisition->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: A typical workflow for evaluating Bicalutamide's effect on cell viability.

Troubleshooting_Logic Troubleshooting Experimental Variability Start Inconsistent Experimental Results? Check_Cells Cell Line Integrity? (Passage #, AR Status) Start->Check_Cells Check_Reagents Reagent Quality? (Compound Stability, Media) Start->Check_Reagents Check_Protocol Protocol Adherence? (Seeding Density, Timing) Start->Check_Protocol Action_Cells Action: - Use low passage cells - Authenticate cell line - Verify AR status Check_Cells->Action_Cells No Action_Reagents Action: - Prepare fresh reagents - Validate solvent effects Check_Reagents->Action_Reagents No Action_Protocol Action: - Standardize protocols - Optimize assay parameters Check_Protocol->Action_Protocol No Re_evaluate Re-evaluate Experiment Action_Cells->Re_evaluate Action_Reagents->Re_evaluate Action_Protocol->Re_evaluate

Caption: A logical approach to troubleshooting sources of variability.

References

Technical Support Center: Gumelutamide in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Gumelutamide in xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-steroidal androgen receptor (AR) inhibitor. It competitively binds to the ligand-binding domain of the AR, preventing androgen binding.[1][2] This blockage inhibits receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes that are critical for prostate cancer cell proliferation and survival.[3][4][5]

Q2: Which xenograft models are most suitable for testing this compound?

Patient-derived xenograft (PDX) models of prostate cancer are highly recommended as they closely recapitulate the heterogeneity and molecular characteristics of the original patient tumors. Cell-line derived xenograft (CDX) models using androgen-sensitive human prostate cancer cell lines such as LNCaP are also valuable, particularly for initial efficacy and mechanism of action studies. For studies involving castration-resistant prostate cancer (CRPC), xenografts established from CRPC patient tumors or cell lines are appropriate.

Q3: What is the recommended dosage and administration route for this compound in mice?

The optimal dosage can vary depending on the specific xenograft model. However, based on preclinical studies of similar antiandrogens, a starting point for dose-response studies could be in the range of 10-50 mg/kg, administered orally once daily. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose and the most effective dose for your specific model.

Q4: How should tumor growth be monitored during a this compound efficacy study?

Tumor volume should be measured 2-3 times per week using digital calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2. Body weight and overall animal health should also be monitored regularly. For orthotopic models, non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI) can be used to monitor tumor growth.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound in xenograft models.

Issue 1: High Variability in Tumor Growth Inhibition
  • Potential Causes:

    • Inconsistent Drug Administration: Improper oral gavage technique can lead to variable dosing.

    • Tumor Heterogeneity: Patient-derived xenografts (PDX) can have inherent biological variability.

    • Animal Health: Underlying health issues in individual mice can affect treatment response.

  • Troubleshooting Steps:

    • Standardize Drug Formulation and Administration: Ensure the this compound suspension is homogenous before each dose. Provide thorough training on consistent oral gavage techniques to all personnel.

    • Increase Sample Size: Using a larger cohort of animals can help to mitigate the statistical impact of individual variability.

    • Monitor Animal Health Closely: Regularly monitor animals for any signs of illness and exclude any that are unwell for reasons unrelated to the tumor or treatment.

    • Characterize Your Model: If using a new PDX model, consider passaging the tumor in a small cohort of mice to assess its growth consistency before initiating a large-scale efficacy study.

Issue 2: Lack of Tumor Regression or Development of Resistance
  • Potential Causes:

    • Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic effect.

    • Drug Resistance Mechanisms: Tumors may develop resistance through various mechanisms, including androgen receptor (AR) amplification, mutations, or the activation of bypass signaling pathways like PI3K/Akt.

    • Poor Drug Bioavailability: The formulation of this compound may not be optimal for absorption.

  • Troubleshooting Steps:

    • Optimize Dosing Regimen: Conduct a dose-escalation study to find the most effective and well-tolerated dose.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure this compound concentrations in plasma and tumor tissue to ensure adequate drug exposure.

    • Investigate Resistance Mechanisms:

      • Analyze tumor tissue from non-responding xenografts for AR expression levels and mutations.

      • Examine the activation status of key signaling pathways, such as PI3K/Akt, using techniques like immunohistochemistry or western blotting.

    • Combination Therapy: Consider combining this compound with inhibitors of alternative signaling pathways that may be driving resistance, such as a PI3K inhibitor.

Data Presentation

Table 1: Hypothetical In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

Treatment GroupDose (mg/kg, p.o., q.d.)Number of Animals (n)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-101500 ± 1500
This compound1010900 ± 12040
This compound2510450 ± 9070
This compound5010225 ± 5085

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Cmax (Maximum Plasma Concentration)5 µM
Tmax (Time to Cmax)2 hours
Half-life (t½)8 hours
Bioavailability (Oral)60%

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Prostate Cancer Xenograft Model

  • Cell Culture: Culture a human prostate cancer cell line (e.g., LNCaP) in the recommended medium until cells are in the logarithmic growth phase.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), allowing them to acclimate for at least one week.

  • Tumor Implantation:

    • Harvest and resuspend the cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • For subcutaneous implantation, inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse. A mixture with Matrigel can improve tumor take rate.

  • Tumor Growth Monitoring:

    • Begin monitoring for palpable tumors approximately 7-10 days post-implantation.

    • Once tumors are established and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

Protocol 2: In Vivo Efficacy Study of this compound

  • Randomization: Randomize mice with established tumors into treatment and control groups. Ensure the average tumor size is similar across all groups.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).

    • Administer this compound or the vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.

  • Data Collection:

    • Measure tumor dimensions and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Visualizations

Gumelutamide_Workflow cluster_0 Pre-clinical Model Setup cluster_1 Efficacy Study cluster_2 Data Analysis cell_culture Prostate Cancer Cell Culture implantation Xenograft Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint data_analysis Analyze Tumor Growth Inhibition endpoint->data_analysis pk_pd Pharmacokinetic/Pharmacodynamic Analysis data_analysis->pk_pd biomarker Biomarker Analysis (e.g., AR, PI3K/Akt) data_analysis->biomarker

Caption: Experimental workflow for evaluating this compound efficacy.

AR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer This compound This compound This compound->AR Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: Mechanism of action of this compound on the AR signaling pathway.

Resistance_Pathway cluster_0 Bypass Pathway AR_signaling AR Signaling Proliferation Tumor Growth AR_signaling->Proliferation This compound This compound This compound->AR_signaling Inhibits PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Activates

Caption: PI3K/Akt pathway as a potential resistance mechanism to this compound.

References

Addressing off-target effects of Gumelutamide in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicalutamide. The information provided aims to address potential issues, particularly those related to its off-target effects, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bicalutamide?

A1: Bicalutamide is a non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1][2] It functions as a competitive inhibitor of the androgen receptor (AR), blocking androgens like testosterone (B1683101) from binding to the receptor.[2] This inhibition prevents the AR from translocating to the cell nucleus and modulating gene expression, which in turn slows or halts the growth of prostate cancer cells.[2] Bicalutamide is a pure antiandrogen, meaning it does not exhibit agonistic activity on the AR.[3]

Q2: What are the known off-target effects of Bicalutamide?

A2: While Bicalutamide is specific for the androgen receptor, some off-target effects have been reported, which can contribute to side effects observed in patients. These include gynecomastia, liver function abnormalities, and hot flashes. The development of resistance to Bicalutamide can sometimes be linked to AR overexpression or mutations. In some cellular contexts with mutated AR, such as the LNCaP cell line, Bicalutamide can paradoxically act as an agonist, stimulating cell proliferation.

Q3: How can I assess the off-target effects of Bicalutamide in my experimental model?

A3: Several methods can be employed to assess the off-target effects of Bicalutamide. A common approach is to use proteomic platforms to evaluate changes in protein abundance in response to treatment. Kinase profiling can also be utilized to screen for unintended inhibition or activation of various kinases. Additionally, gene expression profiling (e.g., RNA sequencing) can reveal unexpected changes in transcriptional programs.

Troubleshooting Guides

Issue 1: Unexpected Cell Proliferation in Androgen-Responsive Cell Lines

Possible Cause:

  • Androgen Receptor Mutation: The cell line being used may harbor a mutation in the androgen receptor (AR) that causes Bicalutamide to act as an agonist instead of an antagonist. A well-documented example is the T877A mutation in the LNCaP cell line.

  • Off-Target Pathway Activation: Bicalutamide might be indirectly activating a pro-proliferative signaling pathway independent of its effect on the AR.

Troubleshooting Steps:

  • Verify AR Status: Sequence the androgen receptor gene in your cell line to check for known mutations that confer agonist activity to Bicalutamide.

  • Use Control Cell Lines: Include cell lines with wild-type AR and AR-negative cell lines in your experiments to differentiate between on-target and off-target effects.

  • Perform Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation state of key signaling pathways involved in cell proliferation (e.g., MAPK/ERK, PI3K/Akt).

  • RNA Sequencing: Conduct differential gene expression analysis between Bicalutamide-treated and vehicle-treated cells to identify upregulated pro-proliferative genes.

Issue 2: Inconsistent Inhibition of Androgen Receptor (AR) Signaling

Possible Cause:

  • Suboptimal Drug Concentration: The concentration of Bicalutamide used may not be sufficient to effectively compete with endogenous androgens.

  • Cellular Efflux: The cells may be actively pumping Bicalutamide out, reducing its intracellular concentration.

  • AR Overexpression: Prolonged treatment or inherent characteristics of the cell line may lead to overexpression of the AR, requiring higher concentrations of Bicalutamide for effective inhibition.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of Bicalutamide in your specific cell model.

  • Measure Intracellular Drug Levels: If possible, use techniques like mass spectrometry to quantify the intracellular concentration of Bicalutamide.

  • Assess AR Expression Levels: Quantify AR protein levels by Western blot or mRNA levels by RT-qPCR to determine if overexpression is a contributing factor.

  • Combination with Androgen Deprivation: Consider combining Bicalutamide with androgen-depleted media or a GnRH analog to reduce the levels of competing androgens.

Data Presentation

Table 1: Comparative IC50 Values of Bicalutamide in Different Prostate Cancer Cell Lines

Cell LineAR StatusBicalutamide IC50 (µM)Reference
LNCaPMutated (T877A)>10 (Agonistic at lower concentrations)
VCaPWild-Type0.41
C4-2Wild-TypeNot widely reported
22Rv1Wild-Type (expresses AR-V7)Not widely reported

Note: IC50 values can vary depending on experimental conditions. This table provides a general reference.

Experimental Protocols

Protocol 1: Assessing Off-Target Kinase Inhibition using a Kinase Profiling Assay

Objective: To determine if Bicalutamide inhibits the activity of a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of Bicalutamide in DMSO. Create a series of dilutions to be tested (e.g., 0.1, 1, 10 µM).

  • Kinase Panel Screening: Submit the Bicalutamide dilutions to a commercial kinase profiling service or use an in-house kinase screening platform. These platforms typically utilize biochemical assays to measure the activity of a large number of purified kinases in the presence of the test compound.

  • Data Analysis: The results are typically reported as the percentage of kinase activity remaining at each concentration of Bicalutamide. Calculate the IC50 value for any kinases that show significant inhibition.

  • Interpretation: Kinases that are inhibited by Bicalutamide at concentrations relevant to its cellular activity may represent off-target effects.

Protocol 2: Chemical Proteomics Approach to Identify Bicalutamide Off-Targets

Objective: To identify proteins that directly bind to Bicalutamide in a cellular context.

Methodology:

  • Probe Synthesis: Synthesize a Bicalutamide analog that incorporates a reactive group (e.g., a photoaffinity label) and a reporter tag (e.g., biotin) for subsequent enrichment.

  • Cellular Treatment and Crosslinking: Treat live cells or cell lysates with the Bicalutamide probe. If using a photoaffinity label, expose the cells/lysate to UV light to induce covalent crosslinking of the probe to its binding partners.

  • Enrichment of Probe-Protein Complexes: Lyse the cells and use streptavidin-coated beads to enrich for biotin-tagged probe-protein complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the list of identified proteins from the Bicalutamide probe-treated sample to a control sample (e.g., treated with a vehicle or a non-reactive probe) to identify specific binding partners.

Visualizations

Signaling_Pathway_Troubleshooting cluster_0 Issue: Unexpected Cell Proliferation Bicalutamide Bicalutamide AR_mut Mutated AR (e.g., T877A) Bicalutamide->AR_mut Binds to Off_Target Off-Target Protein Bicalutamide->Off_Target Binds to Proliferation_Agonist Agonistic Activity -> Cell Proliferation AR_mut->Proliferation_Agonist Pathway_Activation Pathway Activation -> Cell Proliferation Off_Target->Pathway_Activation

Caption: Troubleshooting logic for unexpected cell proliferation.

Experimental_Workflow_Off_Target_ID Start Start: Identify Off-Targets Probe_Synthesis Synthesize Bicalutamide Probe (with tag and reactive group) Start->Probe_Synthesis Cell_Treatment Treat Cells/Lysate with Probe Probe_Synthesis->Cell_Treatment Crosslinking UV Crosslinking (if applicable) Cell_Treatment->Crosslinking Enrichment Enrich Probe-Protein Complexes (e.g., Streptavidin beads) Crosslinking->Enrichment MS Mass Spectrometry (LC-MS/MS) Enrichment->MS Data_Analysis Identify Specific Binding Partners MS->Data_Analysis End End: Off-Target List Data_Analysis->End

Caption: Workflow for chemical proteomics-based off-target identification.

References

How to handle unexpected results in Gumelutamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle unexpected results during experiments with Gumelutamide, a novel non-steroidal androgen receptor (AR) antagonist.

Troubleshooting Guide: Unexpected Quantitative Results

Unexpected quantitative data can arise from various factors, from experimental technique to underlying biological mechanisms. This guide provides potential causes and solutions for common discrepancies.

Unexpected ResultPotential Cause(s)Recommended Action(s)
Higher than expected IC50 value 1. This compound degradation. 2. Cell line resistance (e.g., AR mutations or amplification). 3. Incorrect drug concentration. 4. Suboptimal assay conditions.1. Prepare fresh this compound solutions for each experiment. 2. Sequence the AR gene in the cell line to check for mutations. Assess AR protein levels via Western Blot. 3. Verify the concentration of the stock solution and perform serial dilutions accurately. 4. Optimize assay parameters such as cell seeding density and incubation time.
Lower than expected IC50 value 1. Error in cell counting leading to fewer cells being seeded. 2. Off-target effects of this compound at high concentrations. 3. Synergistic effects with components in the cell culture medium.1. Ensure accurate cell counting using a hemocytometer or automated cell counter. 2. Perform dose-response curves over a wider concentration range and assess cell morphology for signs of toxicity. 3. Use a serum-free or defined medium to minimize confounding variables.
Inconsistent inhibition of AR target gene expression (e.g., PSA) 1. Variability in AR expression levels across cell passages. 2. Presence of AR splice variants that are not targeted by this compound. 3. Crosstalk with other signaling pathways activating AR downstream.1. Use cells from a consistent and low passage number. Regularly check AR expression. 2. Use primers for qPCR that can detect common AR splice variants. 3. Investigate activation of pathways like PI3K/Akt via Western Blot for phosphorylated proteins.[1]
Paradoxical agonist effect at certain concentrations 1. Conversion of this compound to an agonist by mutated AR.[2] 2. Off-target activity on other nuclear receptors.1. Test this compound in cell lines with known AR mutations (e.g., LNCaP cells which have a T877A mutation).[3] 2. Perform counter-screening against a panel of other nuclear receptors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at concentrations where we expect to see only AR inhibition. What could be the cause?

A1: This could be due to off-target cytotoxic effects of this compound, especially at higher concentrations. It is also possible that the cell line is highly dependent on AR signaling for survival, and its inhibition leads to apoptosis. We recommend performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. Also, consider performing an apoptosis assay (e.g., Annexin V staining) to confirm the mechanism of cell death.

Q2: Our Western blots show no decrease in total Androgen Receptor (AR) protein levels after this compound treatment, although we see a reduction in the expression of AR target genes. Is this expected?

A2: Yes, this is an expected result. This compound is an AR antagonist, not a degrader. It works by competitively binding to the AR and preventing its activation and nuclear translocation, thereby inhibiting the transcription of its target genes.[4][5] Therefore, you should see a decrease in the expression of AR-regulated genes like PSA, but not necessarily a change in the total AR protein level. In some contexts, prolonged AR inhibition can lead to a feedback loop that increases AR expression.

Q3: We are developing resistance to this compound in our long-term cell culture models. What are the potential mechanisms?

A3: Resistance to AR antagonists is a known challenge and can occur through several mechanisms. The most common include:

  • AR gene amplification or overexpression: This leads to higher levels of the AR protein, requiring higher concentrations of this compound for inhibition.

  • Mutations in the AR ligand-binding domain (LBD): These mutations can prevent this compound from binding effectively or even convert it into an agonist.

  • Expression of AR splice variants: Some variants lack the LBD and are constitutively active, making them insensitive to LBD-targeting drugs like this compound.

  • Activation of bypass signaling pathways: Other pathways (e.g., PI3K/Akt/mTOR) can be upregulated to promote cell survival and proliferation independently of AR signaling.

Q4: How can we confirm that this compound is binding to the Androgen Receptor in our experimental system?

A4: Several methods can be used to confirm target engagement. A competitive binding assay using a radiolabeled androgen (like ³H-DHT) and varying concentrations of this compound can demonstrate direct competition for the AR ligand-binding pocket. Alternatively, a co-immunoprecipitation (Co-IP) assay can be performed to pull down the AR and detect the presence of this compound using a specific antibody if one is available, or by using a tagged version of the drug.

Key Experimental Protocols

Protocol 1: Western Blot for Androgen Receptor Expression
  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Include a well with media only as a blank.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the blank reading, normalize the results to the vehicle control, and plot the dose-response curve to determine the IC50 value.

Visualizations

Gumelutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds This compound This compound This compound->AR Competitively Binds Blocked Blocked AR_Complex AR-Androgen Complex AR->AR_Complex Blocked_Translocation Blocked AR->Blocked_Translocation Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) AR_Complex->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Blocked->AR_Complex

Caption: Mechanism of action of this compound as an AR antagonist.

Troubleshooting_Workflow Start Unexpected Result (e.g., High IC50) Check_Reagents Check Reagents (Fresh Drug, Media) Start->Check_Reagents Check_Protocol Review Protocol (Conc., Incubation Time) Start->Check_Protocol Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Hypothesis Formulate Hypothesis Check_Reagents->Hypothesis Check_Protocol->Hypothesis Check_Cells->Hypothesis Resistance Resistance? Hypothesis->Resistance Yes Off_Target Off-Target Effects? Hypothesis->Off_Target No Sequence_AR Sequence AR Gene Resistance->Sequence_AR Western_AR Western for AR Expression Resistance->Western_AR Toxicity_Assay Perform Toxicity Assay Off_Target->Toxicity_Assay Conclusion Draw Conclusion Sequence_AR->Conclusion Western_AR->Conclusion Toxicity_Assay->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

AR_Resistance_Pathways cluster_resistance Mechanisms of Resistance This compound This compound AR Androgen Receptor (AR) This compound->AR Cell_Proliferation Cell Proliferation & Survival AR->Cell_Proliferation Inhibited AR_Mutation AR Mutation AR_Mutation->AR Alter AR_Amplification AR Amplification AR_Amplification->AR Increase AR_V AR Splice Variants AR_V->Cell_Proliferation Bypass_Pathway Bypass Pathways (e.g., PI3K/Akt) Bypass_Pathway->Cell_Proliferation

Caption: Potential resistance pathways to this compound treatment.

References

Technical Support Center: Optimizing Gumelutamide Treatment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for in vitro experiments involving Gumelutamide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment?

A1: The optimal incubation time for this compound is highly dependent on the specific cell line and the biological endpoint being measured. A tiered approach is recommended as a starting point:

  • For assessing downstream gene expression (e.g., via qPCR): A shorter incubation period of 4 to 16 hours may be sufficient to observe significant changes in target gene transcription.[1]

  • For evaluating cell growth inhibition (e.g., using MTT or resazurin (B115843) assays): A 48-hour incubation is a common and effective starting point for many cancer cell lines.[1][2]

  • For detecting apoptosis (e.g., via Annexin V staining or caspase activity assays): A longer incubation of 72 hours is often necessary to observe significant apoptotic events.[1]

It is strongly advised to perform a time-course experiment to determine the most appropriate incubation time for your specific experimental conditions.

Q2: How does the concentration of this compound influence the optimal incubation time?

A2: The concentration of this compound and the incubation time are interconnected factors. Higher concentrations of the compound may elicit a measurable response in a shorter timeframe, whereas lower concentrations might necessitate a longer incubation period to achieve a similar effect. However, employing excessively high concentrations can lead to off-target effects or acute cytotoxicity, which can obscure the specific mechanism of action. Therefore, it is crucial to conduct a dose-response experiment in conjunction with a time-course study to identify the optimal concentration and incubation time.

Q3: Should the cell seeding density be adjusted for different incubation times?

A3: Yes, optimizing cell density is critical for obtaining reliable and reproducible data.[3] For longer incubation periods, a lower initial seeding density is recommended to prevent cells from becoming over-confluent, which can affect their physiological state and response to treatment. Conversely, for shorter incubation times, a higher seeding density may be necessary to ensure a sufficient signal in cell-based assays. It is advisable to perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound on my cells. The incubation time is too short for the biological endpoint being measured. For example, apoptotic effects may only become apparent after 72 hours.Conduct a time-course experiment with extended incubation periods (e.g., 24, 48, 72, and 96 hours).
The concentration of this compound is too low.Perform a dose-response experiment with a wider range of concentrations.
The cell line may not express the target of this compound.Verify the expression of the target protein or gene in your cell line using methods like Western blotting or qPCR.
High variability between replicate wells. Inconsistent cell seeding or uneven drug distribution.Ensure thorough mixing of the cell suspension before seeding and use a calibrated multichannel pipette for drug addition.
Edge effects in the microplate due to evaporation.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected cytotoxicity at all concentrations. The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
The incubation time is too long for the concentration used, leading to generalized cell death.Re-evaluate the incubation time and concentration in a matrix experiment.

Experimental Protocols

Protocol 1: Time-Course and Dose-Response Experiment for Cell Viability

This protocol outlines a method to determine the optimal incubation time and concentration of this compound for inhibiting cell proliferation using a resazurin-based assay.

Materials:

  • Your cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution

  • Plate reader with fluorescence detection

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a series of this compound dilutions in complete culture medium. Also, prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Resazurin Assay: At each time point, add resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence using a plate reader.

  • Data Analysis: Plot the results to determine the IC50 value at different time points.

Protocol 2: Western Blotting for Target Protein Modulation

This protocol describes how to assess the effect of this compound on the expression of a target protein after a predetermined incubation time.

Materials:

  • 6-well plates

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary and secondary antibodies

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentration of this compound or vehicle control for the optimized incubation time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Table 1: this compound IC50 Values (µM) at Different Incubation Times for Various Cancer Cell Lines

Cell Line24 hours48 hours72 hours
MCF-7 15.28.54.1
PC-3 20.812.37.9
HT-29 18.510.16.2
LNCaP 12.46.83.5

Table 2: Recommended Incubation Times for Different Cellular Assays

Assay TypeRecommended Incubation TimeNotes
Cell Proliferation (MTT/Resazurin) 48 - 72 hoursDependent on cell doubling time.
Apoptosis (Annexin V/Caspase) 72 hoursApoptosis is a later-stage event.
Gene Expression (qPCR) 4 - 16 hoursTranscriptional changes can be rapid.
Protein Expression (Western Blot) 24 - 72 hoursDependent on protein half-life.

Visualizations

Signaling Pathway

Gumelutamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation This compound This compound This compound->AR Inhibits HSP HSP AR_HSP AR HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Promotes Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth Leads to

Caption: Hypothetical signaling pathway of this compound as an androgen receptor antagonist.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Serial Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate_timepoints Incubate for 24, 48, 72h treat_cells->incubate_timepoints add_reagent Add Viability Reagent incubate_timepoints->add_reagent At each time point measure_signal Measure Signal add_reagent->measure_signal analyze_data Analyze Data & Determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for optimizing this compound incubation time using a cell viability assay.

Troubleshooting Logic

Caption: Decision tree for troubleshooting lack of this compound effect in vitro.

References

Challenges in synthesizing high-purity Gumelutamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The term "Gumelutamide" does not correspond to a known compound in the public chemical literature. Therefore, this technical support center has been constructed based on a hypothetical synthetic route for a molecule with a plausible structure suggested by its name—likely an amide derivative involving a glutamic acid-like moiety. The challenges, troubleshooting guides, and experimental protocols are derived from established methodologies and known difficulties in the synthesis of structurally related pharmaceutical compounds, such as second-generation androgen receptor antagonists like Enzalutamide and Bicalutamide.

Technical Support Center: High-Purity this compound Synthesis

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity this compound. It provides troubleshooting for common challenges and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the purity of the final this compound product?

A1: The most critical factors include the purity of starting materials and reagents, control of reaction conditions (temperature, reaction time), effective removal of byproducts and unreacted intermediates at each step, and the final purification method, typically crystallization or chromatography. Side reactions, such as the formation of diastereomers or regioisomers, can also significantly impact purity.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for quantifying impurities due to its precision and versatility.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and identifying impurities.[1][2] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is highly sensitive for detecting and identifying trace impurities.[1] Gas Chromatography (GC) is effective for analyzing volatile components like residual solvents.[1]

Q3: What are common sources of impurities in the synthesis of this compound?

A3: Impurities can arise from various sources, including the starting materials, reagents, intermediates, and degradation products. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of amide bonds, epimerization), residual solvents, and catalysts. For instance, in related syntheses, byproducts can form from reactions with nucleophilic solvents or from incomplete reactions.

Q4: How can I improve the yield and quality of this compound crystals?

A4: To improve crystallization, ensure the crude product is sufficiently pure before attempting to crystallize. The choice of solvent or solvent system is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble. Techniques like slow cooling, anti-solvent addition, and seeding with a pure crystal can promote the formation of larger, more uniform crystals. For challenging crystallizations, removing substances that inhibit crystal growth, such as certain polymeric materials, via techniques like ultrafiltration may be beneficial.

Troubleshooting Guide

Problem 1: Low Yield in the Amide Coupling Step

Q: I am experiencing a low yield during the amide coupling reaction to form the this compound precursor. What are the potential causes and solutions?

A: Low yields in amide coupling reactions are a common issue. Consider the following troubleshooting steps:

  • Incomplete Activation of the Carboxylic Acid: Ensure your coupling reagent (e.g., DCC, EDC, HATU) is fresh and used in the correct stoichiometric amount. The reaction should be carried out under anhydrous conditions, as moisture can deactivate the coupling reagents.

  • Side Reactions: The activated carboxylic acid can be susceptible to side reactions. For instance, in syntheses of related compounds, the use of certain coupling reagents can lead to the formation of stable byproducts, reducing the yield of the desired amide. Consider using a different coupling reagent or adding an auxiliary nucleophile like HOBt or HOAt to suppress side reactions.

  • Reaction Conditions: Optimize the reaction temperature and time. Some coupling reactions require cooling to 0°C to minimize side reactions, while others may need to be run at room temperature for an extended period to go to completion.

  • Purity of Reactants: Ensure the starting amine and carboxylic acid are pure. Impurities in the starting materials can interfere with the reaction.

Problem 2: Formation of a Persistent Impurity During Cyclization

Q: During the final cyclization step to form the this compound ring, I observe a persistent impurity with a similar polarity to my product, making it difficult to remove by column chromatography. How can I address this?

A: The formation of closely-related impurities is a frequent challenge in cyclization reactions. Here’s a systematic approach to troubleshoot this issue:

  • Identify the Impurity: Use LC-MS and NMR to determine the structure of the impurity. In similar syntheses, impurities can arise from incomplete cyclization or alternative reaction pathways. For example, in the synthesis of Enzalutamide, a common impurity results from the reaction of an isothiocyanate intermediate with the methanol (B129727) byproduct of the cyclization.

  • Optimize Reaction Conditions:

    • Temperature: Varying the reaction temperature can influence the relative rates of the desired reaction and the side reaction.

    • Solvent: The choice of solvent can affect the reaction pathway. Test a range of solvents with different polarities and coordinating abilities.

    • Catalyst/Reagent: If a catalyst or reagent is used for the cyclization, its concentration and nature can be critical.

  • Purification Strategy:

    • Recrystallization: If the impurity has a different solubility profile, recrystallization can be a highly effective method for removal. Experiment with different solvent systems.

    • Alternative Chromatography: If standard silica (B1680970) gel chromatography is ineffective, consider reverse-phase chromatography or other stationary phases.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful, albeit more expensive, option.

Problem 3: Poor Purity after Final Purification

Q: My final this compound product has a purity of <98% by HPLC even after purification. What steps can I take to improve the purity?

A: Achieving high purity often requires a multi-step purification strategy.

  • Re-evaluate the Purification Method: If you used crystallization, the solvent system may not be optimal. If you used column chromatography, the choice of eluent may need to be adjusted for better separation.

  • Sequential Purification: A combination of methods is often effective. For example, perform an initial purification by flash chromatography to remove major impurities, followed by recrystallization to achieve high purity and remove closely related impurities.

  • Impurity Removal Before the Final Step: It is often easier to remove impurities from earlier intermediates. Re-purify the precursor immediately before the final synthetic step to ensure it is of the highest possible purity.

  • Washing and Drying: Ensure the purified solid is thoroughly washed with an appropriate solvent to remove residual impurities and is properly dried under vacuum to remove trapped solvents.

Quantitative Data Summary

The following tables provide representative data from the synthesis of analogous compounds, which can serve as a benchmark for the synthesis of this compound.

Table 1: Comparison of Reaction Conditions and Yields for Key Synthetic Steps

StepReaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Amide CouplingMethacryloyl chlorideDMARoom Temp24~85
2EpoxidationH₂O₂, TFAADichloromethane0 - Room Temp12~90
3Sulfide FormationAromatic thiol----
4Oxidationm-CPBADichloromethaneRoom Temp24>90
5CyclizationThiophosgene---~41 (overall)

Table 2: Purity Profile of a Related Compound after Purification

Purification MethodPurity by HPLC (%)Key Impurities RemovedReference
Recrystallization (Isopropanol)>99.5Isothiocyanate-methanol adduct
Recrystallization (Ethyl Acetate)99.94Process-related impurities A, B, C, D
Column Chromatography>98Unreacted starting materialsGeneral Practice

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol is a general guideline for the coupling of a carboxylic acid and an amine to form a this compound precursor.

  • Dissolve the carboxylic acid (1.0 eq.) and a coupling additive such as HOBt (1.2 eq.) in an anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).

  • Add the amine (1.1 eq.) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add the coupling reagent (e.g., EDC, 1.2 eq.) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Purification by Recrystallization
  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol) to dissolve the solid at an elevated temperature (near the solvent's boiling point).

  • Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight. A purity of >99.9% can often be achieved with this method.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials step1 Amide Coupling start->step1 step2 Intermediate Purification step1->step2 step3 Cyclization step2->step3 step4 Crude Product Isolation step3->step4 step5 Recrystallization / Chromatography step4->step5 step6 Purity Analysis (HPLC, NMR) step5->step6 final_product High-Purity this compound step6->final_product

Caption: High-level experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_identification Impurity Identification cluster_solution Solution Pathway start Low Purity Detected id_impurity Characterize Impurity (LC-MS, NMR) start->id_impurity is_known Is it a known byproduct? id_impurity->is_known optimize_reaction Optimize Reaction Conditions (Temp, Solvent) is_known->optimize_reaction Yes change_reagents Change Reagents / Stoichiometry is_known->change_reagents No improve_purification Improve Purification (Recrystallization, Prep-HPLC) optimize_reaction->improve_purification change_reagents->improve_purification end Achieved High Purity improve_purification->end Purity Goal Met

Caption: Decision tree for troubleshooting low purity issues in this compound synthesis.

side_reactions cluster_reactions Potential Reaction Pathways precursor Acyclic Precursor desired_product This compound (Desired Cyclization) precursor->desired_product Main Pathway side_product1 Incomplete Cyclization precursor->side_product1 Side Reaction A side_product2 Solvent Adduct Formation precursor->side_product2 Side Reaction B side_product3 Epimerization precursor->side_product3 Side Reaction C

Caption: Potential side reactions during the cyclization step of this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Antiandrogen Therapies in Prostate Cancer Models: Bicalutamide vs. Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between gumelutamide and bicalutamide (B1683754) in prostate cancer models is not feasible at this time due to the absence of publicly available scientific literature and experimental data on a compound named "this compound." Extensive searches of prominent biomedical databases and clinical trial registries have yielded no results for this name. It is plausible that "this compound" may be a novel compound in the very early stages of development, a confidential internal designation, or a potential misspelling of another established antiandrogen therapy.

This guide will, therefore, provide a detailed comparison of bicalutamide with other well-documented second-generation antiandrogens, such as enzalutamide (B1683756) and apalutamide (B1683753), which are frequently compared in preclinical and clinical settings. This information is intended for researchers, scientists, and drug development professionals working in the field of prostate cancer.

Bicalutamide: A First-Generation Androgen Receptor Antagonist

Bicalutamide is a non-steroidal antiandrogen that has been a cornerstone in the treatment of prostate cancer for many years.[1][2][3][4][5] Its primary mechanism of action is to competitively inhibit the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR). This blockade prevents the AR from translocating to the nucleus and activating the transcription of genes that promote prostate cancer cell growth and survival.

Mechanism of Action of Bicalutamide

The signaling pathway affected by bicalutamide is central to the progression of most prostate cancers. The following diagram illustrates this mechanism.

cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-reductase Testosterone->FiveAlphaReductase Enters Cell DHT DHT AR Androgen Receptor (AR) DHT->AR Binds ARDHT_dimer AR-DHT Dimer Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds & Blocks FiveAlphaReductase->DHT ARE Androgen Response Element (ARE) ARDHT_dimer->ARE Binds GeneTranscription Gene Transcription (Cell Growth, Survival) ARE->GeneTranscription Promotes

Caption: Mechanism of action of Bicalutamide in a prostate cancer cell.

Preclinical Performance of Bicalutamide

Preclinical studies have established bicalutamide as a potent antiandrogen. In vitro studies using prostate cancer cell lines, such as LNCaP, have demonstrated its ability to inhibit androgen-stimulated cell growth. In vivo studies in animal models, including rats and dogs, have shown that bicalutamide can induce the regression of androgen-dependent tumors.

Comparison with Second-Generation Antiandrogens

While bicalutamide has been effective, the development of resistance has led to the emergence of second-generation antiandrogens like enzalutamide and apalutamide. These newer agents offer several advantages over bicalutamide.

FeatureBicalutamideEnzalutamideApalutamide
Generation FirstSecondSecond
AR Binding Affinity LowerHigherHigher
AR Nuclear Translocation Partial Agonist ActivityStrong InhibitorStrong Inhibitor
AR-DNA Binding Does not directly inhibitInhibitsInhibits
Clinical Efficacy Effective, but resistance can developHigher efficacy in castration-resistant prostate cancer (CRPC)Higher efficacy in non-metastatic CRPC

Experimental Protocols

To aid researchers in their study design, here are generalized protocols for key experiments used to evaluate antiandrogen efficacy.

In Vitro Cell Proliferation Assay
  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum.

  • Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The medium is replaced with a medium containing various concentrations of the antiandrogen (e.g., bicalutamide, enzalutamide) or vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 72-120 hours).

  • Quantification: Cell viability is assessed using a colorimetric assay (e.g., MTT, WST-1) or by direct cell counting.

  • Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

Xenograft Animal Models
  • Cell Implantation: Human prostate cancer cells are subcutaneously injected into immunocompromised male mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Animals are randomized into treatment groups and receive daily oral doses of the antiandrogen or a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

cluster_Workflow Xenograft Study Workflow A Prostate Cancer Cell Culture B Subcutaneous Injection into Mice A->B C Tumor Establishment B->C D Randomization into Treatment Groups C->D E Daily Oral Dosing (Vehicle vs. Drug) D->E F Tumor Volume & Body Weight Monitoring E->F G Endpoint Reached F->G H Tumor Excision & Analysis G->H

Caption: A typical experimental workflow for an in vivo xenograft study.

Conclusion

Bicalutamide remains a relevant therapy for prostate cancer, particularly in hormone-sensitive disease. However, for castration-resistant prostate cancer, second-generation antiandrogens like enzalutamide and apalutamide have demonstrated superior efficacy in preclinical and clinical studies. The choice of agent depends on the specific stage of the disease and the patient's clinical characteristics. Further research into novel antiandrogens is ongoing, and should information on "this compound" or other new agents become available, a direct comparison with established therapies will be crucial for advancing prostate cancer treatment.

References

Enzalutamide vs. Bicalutamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, the second-generation inhibitor enzalutamide (B1683756) has demonstrated significant advancements over the first-generation nonsteroidal antiandrogen, bicalutamide (B1683754). This guide provides a detailed, data-driven comparison of the efficacy, mechanisms of action, and resistance profiles of these two compounds, intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of Efficacy

Clinical trial data has consistently highlighted the superior efficacy of enzalutamide compared to bicalutamide in the treatment of castration-resistant prostate cancer (CRPC). The following tables summarize key findings from pivotal clinical trials.

Table 1: Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC) - TERRAIN Trial
EndpointEnzalutamide (160 mg/day)Bicalutamide (50 mg/day)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)15.7 months5.8 months0.44 (0.34-0.57)<0.0001[1]
Median Time to PSA ProgressionNot Reached5.8 months0.28 (0.20-0.40)<0.0001
Table 2: Efficacy in Non-Metastatic or Metastatic Castration-Resistant Prostate Cancer - STRIVE Trial
EndpointEnzalutamide (160 mg/day)Bicalutamide (50 mg/day)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)19.4 months5.7 months0.24 (0.18-0.32)<0.001[2][3][4]
Median Time to PSA ProgressionNot Reached8.3 months0.19 (0.14-0.26)<0.001[3]
PSA Response Rate (≥50% decline)81%31%-<0.001
Table 3: Safety Profile Comparison (Most Common Adverse Events)
Adverse EventEnzalutamideBicalutamide
FatigueMore FrequentLess Frequent
Back PainMore FrequentLess Frequent
Hot FlushMore FrequentLess Frequent
NauseaLess FrequentMore Frequent
ArthralgiaLess FrequentMore Frequent
Grade ≥3 Cardiac EventsSlightly HigherSlightly Lower
SeizuresRare (reported in enzalutamide group)Not reported

Mechanism of Action: A Deeper Dive

Enzalutamide exhibits a multi-faceted mechanism of action that distinguishes it from bicalutamide. While both are competitive inhibitors of the androgen receptor, enzalutamide demonstrates a significantly higher binding affinity. Crucially, enzalutamide also prevents the nuclear translocation of the AR and its subsequent binding to DNA, thereby inhibiting androgen-driven gene transcription more effectively. Bicalutamide, in contrast, primarily acts by competing with androgens for binding to the AR.

Caption: Simplified Androgen Receptor Signaling Pathway.

Mechanisms of Resistance

Resistance to both enzalutamide and bicalutamide is a significant clinical challenge. However, the underlying mechanisms can differ.

  • Bicalutamide Resistance: Often associated with AR mutations (e.g., W741C) that can convert bicalutamide from an antagonist to an agonist, leading to paradoxical activation of the AR signaling pathway. Overexpression of the AR is another common mechanism.

  • Enzalutamide Resistance: Mechanisms are more complex and can include AR splice variants (e.g., AR-V7) that lack the ligand-binding domain, rendering them constitutively active. Other mechanisms involve the activation of bypass signaling pathways (e.g., PI3K/AKT) and alterations in intratumoral androgen synthesis.

cluster_bicalutamide Bicalutamide Resistance cluster_enzalutamide Enzalutamide Resistance B_AR_mutation AR Gene Mutation (e.g., W741C) B_Agonist_Switch Agonist Switch B_AR_mutation->B_Agonist_Switch B_AR_overexpression AR Overexpression E_AR_splice AR Splice Variants (e.g., AR-V7) E_Constitutive_Activation Constitutive AR Activation E_AR_splice->E_Constitutive_Activation E_Bypass Bypass Pathways (e.g., PI3K/AKT) E_Androgen_Synth Intratumoral Androgen Synthesis

Caption: Key Resistance Mechanisms.

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below to facilitate the evaluation of novel androgen receptor inhibitors.

Competitive Androgen Receptor (AR) Binding Assay

Objective: To determine the relative binding affinity of a test compound to the androgen receptor compared to a known radiolabeled ligand.

Methodology:

  • Preparation of AR Source: Prepare cytosol from the ventral prostate of castrated male rats, which serves as the source of the androgen receptor.

  • Ligand Preparation: Use a radiolabeled androgen, such as [3H]-R1881, as the competitive ligand.

  • Competition Assay:

    • Incubate a fixed concentration of the radiolabeled ligand with the AR-containing cytosol in the presence of increasing concentrations of the test compound (e.g., enzalutamide or bicalutamide).

    • Include a control group with only the radiolabeled ligand and AR cytosol to determine maximum binding.

    • Include a non-specific binding control by adding a high concentration of a non-radiolabeled androgen to a separate set of tubes.

  • Separation of Bound and Unbound Ligand: Separate the AR-bound radiolabeled ligand from the free radiolabeled ligand using a method such as hydroxylapatite (HAP) assay or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). A lower IC50 value indicates a higher binding affinity.

start Start prep_ar Prepare AR Source (Rat Prostate Cytosol) start->prep_ar incubate Incubate AR, Radiolabeled Ligand, and Test Compound prep_ar->incubate prep_ligand Prepare Radiolabeled Ligand ([3H]-R1881) prep_ligand->incubate separate Separate Bound and Unbound Ligand incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end start Start implant Implant Prostate Cancer Cells (Subcutaneous) start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize administer Administer Compound and Vehicle randomize->administer assess Assess Tumor Volume and Body Weight administer->assess end_study End of Study: Excise and Analyze Tumors assess->end_study At Endpoint end End end_study->end

References

A Head-to-Head Comparison of Gumelutamide (GTx-758) and Other Antiandrogens in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of prostate cancer therapeutics, targeting the androgen receptor (AR) signaling axis remains a cornerstone of treatment. While traditional antiandrogens directly antagonize the AR, emerging agents present alternative mechanisms to suppress androgen-mediated tumor growth. This guide provides a head-to-head comparison of Gumelutamide, identified as GTx-758 (Capesaris), a selective estrogen receptor alpha (ERα) agonist, with conventional first- and second-generation antiandrogens. This comparison is supported by experimental data and detailed methodologies to inform preclinical and clinical research.

Distinct Mechanisms of Action

A crucial distinction lies in the mechanisms of action between GTx-758 and traditional antiandrogens.

Antiandrogens , such as bicalutamide (B1683754), enzalutamide, apalutamide, and darolutamide, are AR antagonists. They competitively bind to the ligand-binding domain of the AR, preventing its activation by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the nuclear translocation of the AR and subsequent transcription of androgen-dependent genes that drive prostate cancer cell proliferation.

GTx-758 (Capesaris) , in contrast, is a nonsteroidal, selective ERα agonist. Its primary mechanism in treating prostate cancer is not direct AR blockade but rather the suppression of testosterone levels. It achieves this through two main pathways:

  • Feedback inhibition of the hypothalamic-pituitary-gonadal axis: Activation of ERα in the pituitary gland suppresses the secretion of luteinizing hormone (LH), which in turn reduces testicular testosterone production.

  • Increased Sex Hormone-Binding Globulin (SHBG) production: GTx-758 stimulates the liver to produce more SHBG. SHBG binds to testosterone in the bloodstream, reducing the amount of free, biologically active testosterone available to enter prostate cancer cells.

Quantitative Data Comparison

The following tables summarize key quantitative data for GTx-758 and a selection of antiandrogens.

Table 1: In Vitro Potency of Antiandrogens

CompoundTargetAssay TypeIC50 / Ki (nM)Cell LineReference
Bicalutamide Androgen ReceptorCompetitive BindingIC50: 159-243-[1][2]
Reporter Gene AssayIC50: 160LNCaP/AR(cs)[3]
Enzalutamide Androgen ReceptorCompetitive BindingIC50: 21.4LNCaP[4][5]
Reporter Gene AssayIC50: 36LNCaP
Apalutamide Androgen ReceptorCompetitive BindingIC50: 16-
Reporter Gene AssayIC50: 200-
Darolutamide Androgen ReceptorCompetitive BindingKi: 11-
Reporter Gene AssayIC50: 26-

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used.

Table 2: Clinical Efficacy in Prostate Cancer

CompoundMechanism of ActionClinical Trial PhaseKey Efficacy EndpointsReference
GTx-758 (Capesaris) ERα AgonistPhase II- ≥50% PSA decline in 26% of CRPC patients (250 mg/day). - 44% median decrease in free testosterone. - 301% median increase in SHBG.
Bicalutamide AR AntagonistPhase II (STRIVE)- Median Progression-Free Survival (PFS) of 5.7 months in CRPC.
Enzalutamide AR AntagonistPhase II (STRIVE)- Median PFS of 19.4 months in CRPC.
Phase III- Significant improvement in overall survival in mCRPC.
Apalutamide AR AntagonistRetrospective Study- Significantly longer PSA PFS and overall survival compared to bicalutamide in mHSPC.
Darolutamide AR AntagonistNetwork Meta-analysis- More effective than bicalutamide in treating CRPC.

CRPC: Castration-Resistant Prostate Cancer; mHSPC: metastatic Hormone-Sensitive Prostate Cancer; PSA: Prostate-Specific Antigen; PFS: Progression-Free Survival; SHBG: Sex Hormone-Binding Globulin.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of these compounds.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the AR, typically from a rat prostate cytosol preparation or a recombinant AR protein.

Protocol Outline:

  • Preparation of AR Source: Isolate cytosol from the ventral prostates of castrated rats or use a purified recombinant AR protein.

  • Incubation: Incubate the AR preparation with a fixed concentration of radiolabeled androgen and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using methods like hydroxylapatite precipitation or size exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Androgen Receptor Reporter Gene Assay

Objective: To measure the functional activity of a compound as an AR agonist or antagonist.

Principle: This cell-based assay uses a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.

Protocol Outline:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., LNCaP, PC-3) and transfect them with a reporter plasmid containing an androgen-responsive element driving a luciferase gene, and an AR expression vector if the cells do not endogenously express AR.

  • Compound Treatment: Treat the transfected cells with varying concentrations of the test compound, either alone (for agonist activity) or in the presence of a known AR agonist like DHT (for antagonist activity).

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: For agonist assays, plot luciferase activity against compound concentration to determine the EC50 (effective concentration for 50% of maximal response). For antagonist assays, plot the inhibition of agonist-induced luciferase activity against compound concentration to determine the IC50.

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human prostate cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Protocol Outline:

  • Cell Culture: Culture human prostate cancer cells (e.g., LNCaP, VCaP) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of male immunodeficient mice.

  • Compound Administration: Once tumors are established, administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). A control group receives a vehicle.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker expression).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Androgen Receptor Signaling and Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR Antiandrogens Antiandrogens Antiandrogens->AR Blockade ARE Androgen Response Element AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling Pathway and Inhibition by Antiandrogens.

Mechanism of GTx-758 (ERα Agonist) cluster_systemic Systemic Circulation cluster_organs Organs GTx-758 GTx-758 Pituitary Pituitary GTx-758->Pituitary ERα Agonism Liver Liver GTx-758->Liver ERα Agonism SHBG SHBG Bound_Testosterone Bound Testosterone SHBG->Bound_Testosterone Free_Testosterone Free Testosterone Free_Testosterone->Bound_Testosterone Binding Testes Testes Pituitary->Testes LH Inhibition Testes->Free_Testosterone Production Liver->SHBG Production

Caption: Mechanism of Testosterone Suppression by GTx-758.

Experimental Workflow for Anti-androgenic Drug Evaluation Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays AR_Binding AR Competitive Binding Assay In_Vitro_Assays->AR_Binding Reporter_Assay AR Reporter Gene Assay In_Vitro_Assays->Reporter_Assay Cell_Viability Cell Viability/Proliferation Assay In_Vitro_Assays->Cell_Viability In_Vivo_Studies In Vivo Studies Cell_Viability->In_Vivo_Studies Xenograft_Model Prostate Cancer Xenograft Model In_Vivo_Studies->Xenograft_Model PK_PD_Analysis Pharmacokinetics/Pharmacodynamics Xenograft_Model->PK_PD_Analysis Clinical_Trials Clinical Trials PK_PD_Analysis->Clinical_Trials End End Clinical_Trials->End

Caption: A typical experimental workflow for evaluating anti-androgenic drugs.

Conclusion

The comparison between this compound (GTx-758) and traditional antiandrogens highlights the diverse strategies being employed to combat prostate cancer. While antiandrogens directly target the AR, GTx-758 offers an alternative approach by suppressing androgen levels through ERα agonism. This guide provides a foundational understanding of their distinct mechanisms, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to advance prostate cancer therapy. The choice of therapeutic strategy will depend on the specific clinical context, including the stage of the disease and the patient's hormonal status. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these different therapeutic modalities.

References

Validating the Anti-Tumor Effects of Antiandrogen Therapies in Prostate Cancer: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Gumelutamide" did not yield specific information. Therefore, this guide will use Bicalutamide, a first-generation non-steroidal antiandrogen, as the primary compound for comparison against second-generation alternatives to demonstrate the requested format and content. This guide is intended for researchers, scientists, and drug development professionals.

Prostate cancer is a leading cause of cancer-related death in men. A key driver of prostate cancer growth is the androgen receptor (AR) signaling pathway. Therapies that target this pathway, known as antiandrogens, are a cornerstone of treatment, particularly for castration-resistant prostate cancer (CRPC). This guide provides a comparative overview of the in vivo anti-tumor effects of the first-generation antiandrogen, Bicalutamide, and the second-generation agents Enzalutamide, Apalutamide, and Darolutamide.

Comparative Efficacy of Antiandrogen Therapies

The development of second-generation antiandrogens has significantly improved outcomes for patients with CRPC.[1] These agents offer enhanced efficacy compared to the first-generation drug, Bicalutamide.[1] The following tables summarize key comparative data from clinical trials.

Drug ClassDrugIndicationMedian Progression-Free Survival (PFS)Overall Survival (OS) Benefit
First-Generation AntiandrogenBicalutamideAdvanced Prostate Cancer5.8 months (in one study)[2]Less pronounced than second-generation agents
Second-Generation AntiandrogenEnzalutamideCRPC, mHSPC15.7 months (in one study)[2]Significant improvement[3]
Second-Generation AntiandrogenApalutamidenmCRPC40.5 months (metastasis-free survival)Significant improvement
Second-Generation AntiandrogenDarolutamidenmCRPC, mCSPCNot reached (in one study at 24 months)Significant improvement

Table 1: Comparative Efficacy in Clinical Trials

DrugPSA Response Rate (7-month)Population
Bicalutamide65%mHSPC
Enzalutamide94%mHSPC
Bicalutamide34% (12-month)mHSPC
Enzalutamide84% (12-month)mHSPC

Table 2: Prostate-Specific Antigen (PSA) Response Rates

Mechanism of Action: Targeting the Androgen Receptor

Bicalutamide and the second-generation antiandrogens all function by targeting the androgen receptor. However, their specific mechanisms and affinities differ, leading to variations in their efficacy. Bicalutamide is a pure antiandrogen that competitively inhibits the binding of androgens to the AR. The second-generation agents—Enzalutamide, Apalutamide, and Darolutamide—have a higher binding affinity for the androgen receptor and also prevent its translocation to the nucleus and its interaction with DNA.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT 5α-reductase (converts to DHT) Testosterone->DHT AR Androgen Receptor (AR) DHT->AR binds HSP Heat Shock Proteins AR->HSP dissociates ARDimer AR Dimerization AR->ARDimer translocates Bicalutamide Bicalutamide Bicalutamide->AR blocks binding SecondGen Second-Gen Antiandrogens SecondGen->AR blocks binding ARE Androgen Response Element (ARE) ARDimer->ARE binds Transcription Gene Transcription (Cell Growth, Proliferation, Survival) ARE->Transcription SecondGenBlock Second-Gen Antiandrogens SecondGenBlock->AR prevents translocation

Caption: Androgen Receptor Signaling Pathway and points of inhibition by antiandrogens.

Experimental Protocols for In Vivo Validation

The following protocols outline standard methodologies for evaluating the anti-tumor effects of antiandrogens in preclinical in vivo models.

Prostate Cancer Xenograft Model

Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are common models. CDX models using cell lines like LNCaP, PC3, or DU145 are valuable for initial studies, though PDX models often better recapitulate the heterogeneity of human tumors.

  • Cell Culture: Prostate cancer cell lines (e.g., LNCaP for androgen-sensitive studies) are cultured in appropriate media until they reach 60-70% confluency.

  • Animal Model: Male athymic nude mice (6-8 weeks old) are typically used.

  • Tumor Implantation: A suspension of prostate cancer cells (e.g., 3 x 10^6 cells in 100 µl of sterile saline) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor diameters are measured regularly (e.g., twice a week) using digital calipers. Tumor volume is calculated using the formula: Volume = 1/2 (Length x Width^2).

  • Treatment Administration: Once tumors reach a specified average size (e.g., 42 mm³), treatment is initiated. Drugs are administered via an appropriate route, such as intraperitoneal injection or oral gavage, at predetermined doses and schedules.

  • Endpoint Analysis: Mice are sacrificed at a predetermined endpoint (e.g., day 25). Tumors are then excised, weighed, and may be snap-frozen for further analysis.

Bone Metastasis Model

Given that prostate cancer frequently metastasizes to the bone, models that replicate this are crucial.

  • Cell Preparation: Luciferase-labeled prostate cancer cells (e.g., PC3) are prepared for injection.

  • Intra-cardiac Injection: Anesthetized mice are injected with the cell suspension (e.g., 100 µl) directly into the left ventricle.

  • Metastasis Monitoring: Tumor development in the bone and other organs can be monitored via bioluminescence imaging.

  • Treatment and Analysis: Treatment protocols and endpoint analyses are similar to the subcutaneous xenograft model, with a focus on bone lesions.

In_Vivo_Xenograft_Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., LNCaP, PC3) start->cell_culture cell_prep Cell Preparation and Counting cell_culture->cell_prep injection Subcutaneous or Intra-cardiac Injection into Immunodeficient Mice cell_prep->injection tumor_growth Tumor Growth Monitoring (Calipers or Bioluminescence) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Bicalutamide vs. Vehicle) randomization->treatment Tumors reach target size monitoring Continued Tumor Monitoring and Body Weight Measurement treatment->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No analysis Tumor Excision, Weighing, and Molecular Analysis endpoint->analysis Yes end End analysis->end

Caption: A generalized workflow for in vivo xenograft studies.

Conclusion

The in vivo validation of anti-tumor effects is a critical step in the development of novel cancer therapeutics. While Bicalutamide laid the groundwork for androgen receptor-targeted therapy, the second-generation inhibitors Enzalutamide, Apalutamide, and Darolutamide have demonstrated superior efficacy in clinical settings. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of new compounds, such as the hypothetical "this compound," against these established standards of care. Rigorous preclinical studies using relevant in vivo models are essential for identifying promising new anti-cancer agents and advancing them toward clinical application.

References

A Comparative Guide to Gumelutamide and Other Androgen Receptor Inhibitors in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gumelutamide (also known as Zitong or Proxalutamide/GT0918) and other leading androgen receptor (AR) inhibitors—Enzalutamide (B1683756), Apalutamide, and Darolutamide—used in the treatment of prostate cancer. The focus is on their mechanisms of action and the critical issue of cross-resistance, supported by available preclinical and clinical data.

Executive Summary

While direct comparative studies on the cross-resistance of this compound with other second-generation AR inhibitors are not yet widely available in the public domain, this guide synthesizes existing knowledge on their individual mechanisms of action and established resistance pathways to provide a scientifically grounded comparison. A key takeaway is that cross-resistance among AR inhibitors is a significant clinical challenge, often driven by common molecular mechanisms such as AR splice variants and upregulation of steroidogenesis pathways. This compound, with its dual mechanism of AR antagonism and degradation, presents a potentially distinct profile, though its effectiveness in overcoming established resistance to other AR inhibitors requires further clinical investigation.

Comparative Mechanism of Action

Androgen receptor signaling is a critical driver of prostate cancer progression. Enzalutamide, Apalutamide, and Darolutamide are all potent AR antagonists that competitively inhibit androgen binding to the ligand-binding domain (LBD) of the receptor, prevent its nuclear translocation, and subsequent binding to DNA.[1][2] this compound (Proxalutamide) shares this antagonistic function but is also reported to induce the downregulation (degradation) of the AR protein.[3][4] This dual mechanism could theoretically offer a more profound and sustained inhibition of AR signaling.

Signaling Pathway of Androgen Receptor and Inhibition

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitors AR Inhibitors cluster_nucleus Nucleus cluster_degradation AR Degradation Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Activated AR Complex AR->AR_complex Proteasome Proteasome AR->Proteasome Degradation HSP Heat Shock Proteins HSP->AR Dissociates AR_complex_n AR Complex AR_complex->AR_complex_n Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Block Binding Apalutamide Apalutamide Apalutamide->AR Block Binding Darolutamide Darolutamide Darolutamide->AR Block Binding Gumelutamide_antagonist This compound (Antagonist) Gumelutamide_antagonist->AR Block Binding ARE Androgen Response Element (ARE) AR_complex_n->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth Gumelutamide_degrader This compound (Degrader) Gumelutamide_degrader->AR Induces Degradation

Fig. 1: Mechanism of AR signaling and inhibition.

Cross-Resistance in AR Inhibitors

Acquired resistance to AR inhibitors is a major obstacle in the treatment of castration-resistant prostate cancer (CRPC). Several key mechanisms have been identified that can confer cross-resistance among different AR-targeted therapies.

Key Mechanisms of Cross-Resistance:
  • AR Splice Variants (e.g., AR-V7): These are truncated forms of the AR that lack the LBD. Since most AR inhibitors target the LBD, AR-V7 is constitutively active and can drive tumor growth despite treatment. The AKR1C3/AR-V7 axis has been identified as a critical pathway conferring cross-resistance among enzalutamide, abiraterone, apalutamide, and darolutamide.[5]

  • AR Gene Mutations: Mutations in the AR LBD can alter the binding of antagonists, sometimes converting them into agonists. For instance, the F876L mutation can confer resistance to enzalutamide and apalutamide.

  • Upregulation of Intratumoral Androgen Synthesis: Increased expression of enzymes like AKR1C3 can lead to elevated levels of androgens within the tumor microenvironment, thereby outcompeting the AR inhibitors.

  • Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the glucocorticoid receptor (GR) pathway, can compensate for the inhibition of AR signaling.

Experimental Workflow for Assessing Cross-Resistance

Cross_Resistance_Workflow cluster_resistance_dev Development of Resistant Lines cluster_testing Cross-Resistance Testing cluster_assays In Vitro Assays start Prostate Cancer Cell Lines (e.g., LNCaP, VCaP) culture Long-term Culture with AR Inhibitor (e.g., Enzalutamide) start->culture treat_other Treat Parental and Resistant Cells with other AR Inhibitors (Apalutamide, Darolutamide, this compound) start->treat_other Parental (Control) resistant_cells Generation of Resistant Cell Line (e.g., Enza-R) culture->resistant_cells resistant_cells->treat_other viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_other->viability clonogenic Clonogenic Assay treat_other->clonogenic ar_activity AR Activity Assay (e.g., PSA expression, Luciferase Reporter) treat_other->ar_activity end Compare IC50 values and other endpoints to determine cross-resistance viability->end clonogenic->end ar_activity->end

Fig. 2: A typical experimental workflow to study cross-resistance.

Comparative Performance Data

While direct head-to-head clinical trials comparing the efficacy of all four drugs in the context of cross-resistance are limited, data from various studies provide insights into their performance.

Table 1: Comparison of AR Inhibitors

FeatureThis compound (Proxalutamide)EnzalutamideApalutamideDarolutamide
Primary Mechanism AR Antagonist + AR DegraderAR AntagonistAR AntagonistAR Antagonist
Affinity for AR High5-8 fold > Bicalutamide7-10 fold > BicalutamideHigh
Blood-Brain Barrier Penetration Data not availableYesYesLow
Known Cross-Resistance Data not availableYes, with Apalutamide, Darolutamide, AbirateroneYes, with Enzalutamide, Darolutamide, AbirateroneYes, with Enzalutamide, Apalutamide, Abiraterone
Potential Advantage Dual mechanism may overcome some resistance pathwaysEstablished efficacy in various disease statesEstablished efficacy in various disease statesFavorable safety profile due to low CNS penetration

Table 2: Summary of Key Clinical Trial Data for Second-Generation AR Inhibitors

Trial (Indication)DrugComparatorPrimary EndpointResult
PROSPER (nmCRPC)EnzalutamidePlaceboMetastasis-Free Survival (MFS)36.6 vs 14.7 months (HR 0.29)
SPARTAN (nmCRPC)ApalutamidePlaceboMFS40.5 vs 16.2 months (HR 0.28)
ARAMIS (nmCRPC)DarolutamidePlaceboMFS40.4 vs 18.4 months (HR 0.41)
ARCHES (mCSPC)EnzalutamidePlaceboRadiographic Progression-Free Survival (rPFS)HR 0.39
TITAN (mCSPC)ApalutamidePlaceborPFS and Overall Survival (OS)rPFS: HR 0.48; OS: HR 0.67
ARASENS (mHSPC)DarolutamidePlaceboOSHR 0.68

Note: nmCRPC = non-metastatic castration-resistant prostate cancer; mCSPC = metastatic castration-sensitive prostate cancer; mHSPC = metastatic hormone-sensitive prostate cancer. Data for this compound from registrational trials are not yet fully published in peer-reviewed journals.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of research findings. Below are summaries of common experimental protocols used in the evaluation of AR inhibitors.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with serial dilutions of the AR inhibitors (this compound, Enzalutamide, etc.) for 72-96 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Western Blot for AR and PSA Expression

  • Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

  • Cell Implantation: Male immunodeficient mice (e.g., nude or SCID) are castrated. Prostate cancer cells (e.g., VCaP) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups and treated daily with vehicle control or AR inhibitors via oral gavage.

  • Tumor Measurement: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., IHC for Ki-67, Western blot for AR).

Conclusion and Future Directions

The landscape of AR-targeted therapies for prostate cancer is continually evolving. While Enzalutamide, Apalutamide, and Darolutamide have demonstrated significant clinical benefits, the emergence of resistance remains a formidable challenge. The development of cross-resistance among these agents underscores the need for novel therapeutic strategies.

This compound (Proxalutamide), with its dual mechanism of AR antagonism and degradation, holds promise. However, rigorous preclinical and clinical studies are required to elucidate its efficacy in patients who have developed resistance to other second-generation AR inhibitors. Future research should focus on head-to-head comparative studies, the identification of predictive biomarkers for treatment response and resistance, and the development of rational combination therapies to overcome the multifaceted mechanisms of resistance in prostate cancer.

References

Bicalutamide: A Comparative Analysis of its Therapeutic Potential in Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bicalutamide's performance with other therapeutic alternatives for advanced prostate cancer, supported by experimental data.

Introduction to Bicalutamide (B1683754)

Bicalutamide is a non-steroidal antiandrogen (NSAA) medication primarily utilized in the treatment of prostate cancer.[1][2] It functions by selectively blocking the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are crucial for the growth and proliferation of prostate cancer cells.[1][3][4] Bicalutamide is often used in combination with a gonadotropin-releasing hormone (GnRH) analogue or surgical castration to achieve maximal androgen blockade in metastatic prostate cancer.

Comparative Efficacy and Safety

Bicalutamide has been extensively studied in clinical trials, often in direct comparison with other antiandrogens, most notably flutamide (B1673489). The following tables summarize key comparative data.

Table 1: Efficacy of Bicalutamide vs. Flutamide in Combined Androgen Blockade
EndpointBicalutamide + LHRH-AFlutamide + LHRH-AHazard Ratio (95% CI)P-valueCitation
Median Time to Progression97 weeks77 weeks0.93 (0.79 to 1.10)0.41
Median Survival180 weeks148 weeks0.87 (0.72 to 1.05)0.15

LHRH-A: Luteinizing hormone-releasing hormone analogue

Table 2: Safety Profile of Bicalutamide vs. Flutamide in Combined Androgen Blockade
Adverse EventBicalutamide + LHRH-AFlutamide + LHRH-AP-valueCitation
Diarrhea12%26%<0.001
Withdrawals due to Diarrhea2 patients25 patients-
Hematuria12%6%0.007

Signaling Pathway of Bicalutamide

Bicalutamide exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway. The diagram below illustrates this mechanism.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimerization AR->AR_dimer Translocation Bicalutamide Bicalutamide Bicalutamide->AR Blocks Bicalutamide->AR_dimer Inhibits Five_alpha_reductase 5α-reductase Testosterone_cyto->Five_alpha_reductase DHT Dihydrotestosterone (DHT) DHT->AR Binds Five_alpha_reductase->DHT ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription

Caption: Mechanism of action of Bicalutamide in blocking the androgen receptor signaling pathway.

Experimental Protocols

The comparative data presented above is derived from a randomized, multicenter, double-blind clinical trial. The key aspects of the methodology are outlined below.

Objective: To compare the efficacy and safety of bicalutamide and flutamide, each in combination with a luteinizing hormone-releasing hormone analogue (LHRH-A), in patients with Stage D2 prostate carcinoma.

Study Design:

  • Phase: Phase III

  • Design: Randomized, double-blind (for antiandrogen), multicenter trial with a 2x2 factorial design.

  • Patient Population: 813 patients with Stage D2 prostate carcinoma.

Treatment Arms:

  • Bicalutamide Arm: Bicalutamide (50 mg once daily) + LHRH-A (goserelin acetate (B1210297) 3.6 mg every 28 days or leuprolide acetate 7.5 mg every 28 days).

  • Flutamide Arm: Flutamide (250 mg three times daily) + LHRH-A (goserelin acetate 3.6 mg every 28 days or leuprolide acetate 7.5 mg every 28 days).

Endpoints:

  • Primary Endpoint: Time to treatment failure (defined as an adverse event leading to withdrawal, objective progression, death, or withdrawal for any reason).

  • Secondary Endpoints: Time to death, quality of life, and subjective response.

  • Additional Analysis: Time to progression.

Statistical Analysis:

  • The hazard ratio for time to progression and survival time was calculated to compare the two treatment arms.

  • The incidence of adverse events was compared using appropriate statistical tests.

Experimental Workflow

The workflow of the pivotal clinical trial comparing Bicalutamide and Flutamide is visualized in the following diagram.

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (Double-Blind for Antiandrogen) cluster_followup Follow-up and Analysis Patient_Pool 813 Patients with Stage D2 Prostate Carcinoma Randomization Randomization (1:1) Patient_Pool->Randomization Bicalutamide_Arm Bicalutamide (50mg once daily) + LHRH-A Randomization->Bicalutamide_Arm Flutamide_Arm Flutamide (250mg three times daily) + LHRH-A Randomization->Flutamide_Arm Follow_up Median Follow-up: 160 weeks Bicalutamide_Arm->Follow_up Flutamide_Arm->Follow_up Efficacy_Analysis Efficacy Analysis: - Time to Progression - Survival Time Follow_up->Efficacy_Analysis Safety_Analysis Safety Analysis: - Adverse Events Follow_up->Safety_Analysis

Caption: Workflow of the comparative clinical trial of Bicalutamide and Flutamide.

Logical Framework for Treatment Selection

The choice between different antiandrogens can be guided by a logical framework that considers both efficacy and patient-specific factors.

Start Patient with Advanced Prostate Cancer Decision1 Candidate for Combined Androgen Blockade? Start->Decision1 Alternative_Tx Consider Other Therapies (e.g., Monotherapy, Chemotherapy) Decision1->Alternative_Tx No Decision2 History of GI Issues (e.g., Diarrhea)? Decision1->Decision2 Yes Bicalutamide Prefer Bicalutamide (Lower incidence of diarrhea) Decision2->Bicalutamide Yes Decision3 Concerned about Dosing Frequency? Decision2->Decision3 No Flutamide2 Flutamide is an Option (Three times daily dosing) Flutamide Flutamide is an Option (Monitor for GI side effects) Decision3->Flutamide No Bicalutamide2 Prefer Bicalutamide (Once-daily dosing) Decision3->Bicalutamide2 Yes

Caption: Decision framework for selecting an antiandrogen based on patient profile.

Conclusion

Bicalutamide, in combination with an LHRH-A, demonstrates equivalent efficacy in terms of time to progression and survival compared to flutamide in patients with advanced prostate cancer. However, Bicalutamide exhibits a more favorable safety profile, with a significantly lower incidence of diarrhea, a common and often dose-limiting side effect of flutamide. The convenience of once-daily dosing also presents an advantage for patient adherence. These factors position Bicalutamide as a valuable therapeutic option in the management of advanced prostate cancer. Further research and clinical trials continue to explore the role of newer generation antiandrogens and other targeted therapies in the evolving landscape of prostate cancer treatment.

References

The Evolving Landscape of Androgen Receptor Targeted Therapy in Prostate Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 1, 2025 – In the dynamic field of prostate cancer therapeutics, the focus on the androgen receptor (AR) signaling pathway remains a cornerstone of drug development. While established non-steroidal anti-androgens like bicalutamide (B1683754) and enzalutamide (B1683756) have significantly improved patient outcomes, the emergence of novel AR-directed therapies, including antagonists and targeted degraders, presents a new frontier in overcoming treatment resistance. This guide provides a comparative analysis of these next-generation agents—Proxalutamide (B610289), Bavdegalutamide, Luxdegalutamide (B10856612), and Gridegalutamide—alongside existing standards of care, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

Mechanism of Action: From Competitive Inhibition to Targeted Degradation

Traditional non-steroidal anti-androgens (NSAAs) like bicalutamide and enzalutamide function as competitive antagonists of the androgen receptor.[1][2] They bind to the AR, preventing its activation by androgens and subsequent translocation to the nucleus, thereby inhibiting the transcription of genes that drive prostate cancer cell growth.[3] Enzalutamide exhibits a higher binding affinity for the AR compared to bicalutamide, representing a significant advancement in second-generation anti-androgen therapy.[1]

A novel and promising strategy in AR-targeted therapy is the development of PROteolysis TArgeting Chimeras (PROTACs), which induce the degradation of the AR protein. Bavdegalutamide (ARV-110), Luxdegalutamide (ARV-766), and Gridegalutamide (BMS-986365) are investigational PROTACs that function as AR degraders. These molecules recruit an E3 ubiquitin ligase to the AR, tagging it for degradation by the proteasome and thereby eliminating the receptor from the cancer cell. This mechanism offers a potential advantage over simple antagonism, particularly in the context of AR overexpression or mutations that can lead to resistance.

Proxalutamide, another novel AR antagonist, not only inhibits AR signaling but has also been shown to down-regulate AR expression and impact lipid metabolism in prostate cancer cells, suggesting a multi-faceted mechanism of action.

Comparative Efficacy in Prostate Cancer Subtypes

The clinical development of these novel agents is primarily focused on castration-resistant prostate cancer (CRPC), a stage where the disease progresses despite androgen deprivation therapy.

Metastatic Castration-Resistant Prostate Cancer (mCRPC):

  • Proxalutamide: In a phase 2 trial for mCRPC, proxalutamide demonstrated promising antitumor activity with a manageable safety profile. The 200 mg daily dose was recommended for future phase 3 trials.

  • Bavdegalutamide (ARV-110): This AR degrader has shown clinical activity in patients with mCRPC who have progressed on prior novel hormonal agents. Preclinical data indicated robust tumor growth inhibition in enzalutamide- and abiraterone-resistant models.

  • Luxdegalutamide (ARV-766): As a second-generation PROTAC, luxdegalutamide is designed to degrade AR mutants that confer resistance to other therapies, including the L702H mutation. Initial results from a Phase I/II study in mCRPC have been promising.

  • Gridegalutamide (BMS-986365): This agent has demonstrated anti-tumor activity in heavily pretreated mCRPC patients and is being evaluated in a Phase 3 trial. Preclinical studies suggest it is significantly more potent than enzalutamide at inhibiting AR-dependent proliferation.

Metastatic Hormone-Sensitive Prostate Cancer (mHSPC):

  • Luxdegalutamide (ARV-766): A clinical trial is underway to evaluate the combination of luxdegalutamide with abiraterone (B193195) in patients with mHSPC.

Data Presentation

DrugClassMechanism of ActionKey Prostate Cancer Subtypes StudiedNotable Clinical Findings
Bicalutamide 1st Gen NSAAAR AntagonistMetastatic Prostate CancerUsed in combination with ADT.
Enzalutamide 2nd Gen NSAAAR AntagonistmCRPC, nmCRPC, mCSPCHigher AR affinity than bicalutamide; improved survival in various settings.
Proxalutamide Novel NSAAAR Antagonist, Down-regulates AR expression, Modulates lipogenesismCRPCPromising antitumor activity in Phase 2 trials.
Bavdegalutamide PROTACAR DegradermCRPCActive in patients resistant to prior novel hormonal agents.
Luxdegalutamide PROTACAR DegradermCRPC, mHSPCDegrades AR resistance-related mutants (e.g., L702H).
Gridegalutamide PROTACAR DegradermCRPCPotent inhibitor of AR-dependent proliferation; in Phase 3 trials.

Experimental Protocols

Detailed methodologies for the clinical trials cited are available through their respective clinical trial registrations. For instance, the phase 2 trial of proxalutamide in mCRPC was a multicenter, randomized, open-label study where patients were assigned to different dose groups (100, 200, and 300 mg). The primary efficacy endpoint was the prostate-specific antigen (PSA) response rate, with secondary endpoints including objective response rate and time to progression.

Visualizing the Mechanisms

To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways.

AR_Antagonism cluster_cell Prostate Cancer Cell cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Binds & Activates AR_nucleus Active AR AR->AR_nucleus Translocates NSAA NSAA (e.g., Bicalutamide, Enzalutamide) NSAA->AR Blocks Binding DNA DNA AR_nucleus->DNA Binds Gene_Transcription Gene Transcription (Cell Growth) DNA->Gene_Transcription

Caption: Mechanism of Androgen Receptor (AR) Antagonism by NSAAs.

AR_Degradation cluster_cell Prostate Cancer Cell PROTAC PROTAC (e.g., Bavdegalutamide) AR Androgen Receptor PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome AR->Proteasome Targeted for Degradation E3_Ligase->AR Ubiquitinates Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR

Caption: Mechanism of Androgen Receptor (AR) Degradation by PROTACs.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., mCRPC) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm_A Treatment Arm A (e.g., Proxalutamide 200mg) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo or Standard of Care) Randomization->Treatment_Arm_B Efficacy_Assessment Efficacy Assessment (PSA levels, Tumor Response) Treatment_Arm_A->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Arm_A->Safety_Monitoring Treatment_Arm_B->Efficacy_Assessment Treatment_Arm_B->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized Clinical Trial Workflow for Novel AR-Targeted Agents.

The development of AR degraders and novel antagonists represents a significant step forward in the management of advanced prostate cancer. By overcoming the limitations of existing therapies, these agents hold the promise of improved outcomes for patients with resistant disease. Continued research and clinical evaluation are crucial to fully elucidate their therapeutic potential and optimal placement in the treatment paradigm.

References

Safety Operating Guide

Proper Disposal of Gumelutamide (Bicalutamide): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe handling and disposal of Gumelutamide (Bicalutamide), ensuring the safety of laboratory personnel and the protection of the environment. This document provides clear, procedural guidance for researchers, scientists, and drug development professionals.

This compound, known chemically as Bicalutamide, is a non-steroidal anti-androgen used in the treatment of prostate cancer. Due to its classification as a hazardous substance with carcinogenic potential and significant aquatic toxicity, proper disposal is paramount to prevent environmental contamination and ensure workplace safety.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its Safety Data Sheet (SDS). Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.

  • Avoid Dust Generation: Minimize the creation of dust from tablets. If tablets are crushed, ensure adequate ventilation and consider using a fume hood.

  • Prevent Contamination: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, avoid dust generation. Carefully transfer spilled material to a suitable, labeled container for disposal. The spill area should then be washed with water.[1]

Quantitative Data for this compound (Bicalutamide)

The following table summarizes key quantitative data for Bicalutamide, facilitating risk assessment and handling procedures.

PropertyValueReference
Chemical Identity
IUPAC NameN-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide[2]
CAS Number90357-06-5[3]
Molecular FormulaC₁₈H₁₄F₄N₂O₄S[1]
Molecular Weight430.37 g/mol [4]
Physicochemical Properties
Physical StateFine white to off-white powder
Water SolubilityPractically insoluble (5 mg/L at 37°C)
pKa~12
Toxicological Data
CarcinogenicitySuspected of causing cancer
Reproductive ToxicityMay damage fertility or the unborn child
Ecotoxicological Data
Aquatic ToxicityVery toxic to aquatic life with long lasting effects
Activated Sludge Respiration Inhibition (3h EC50)>100 mg/L
Fish (Pimephales promelas) NOEC0.01 mg/L (10 µg/L)
BiodegradabilityNot readily biodegradable

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound and its contaminated waste is incineration by an accredited disposal contractor . This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Workflow for Proper Disposal:

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Transfer cluster_3 Final Disposal Unused Product Unused Product Segregate Segregate as Hazardous Pharmaceutical Waste Unused Product->Segregate Contaminated Labware (gloves, vials, etc.) Contaminated Labware (gloves, vials, etc.) Contaminated Labware (gloves, vials, etc.)->Segregate Spill Residue Spill Residue Spill Residue->Segregate Collect Collect in a designated, properly labeled, sealed container Segregate->Collect Store Store in a secure area away from incompatible materials Collect->Store Transfer Transfer to an accredited waste disposal contractor Store->Transfer Incinerate High-temperature incineration Transfer->Incinerate Destroyed Complete destruction of API Incinerate->Destroyed

Figure 1: Workflow for the proper disposal of this compound waste.

Key Steps:

  • Segregation: All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be segregated as hazardous pharmaceutical waste.

  • Collection: Place all segregated waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should identify the contents as "Hazardous Pharmaceutical Waste" and include the name "this compound (Bicalutamide)".

  • Storage: Store the sealed waste container in a secure, designated area, away from general laboratory waste and incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through an accredited and licensed waste management contractor. Ensure the contractor is aware of the nature of the waste and will dispose of it via high-temperature incineration.

What NOT to do:

  • DO NOT dispose of this compound down the drain or in regular trash. Its high aquatic toxicity can have long-lasting adverse effects on ecosystems.

  • DO NOT attempt to neutralize the chemical in the lab without a validated and approved protocol.

Environmental Fate and Rationale for Incineration

This compound is not readily biodegradable and can persist in the environment. Studies have shown that in water-sediment systems, its total system half-life can be between 39 and 69 days. Due to its low water solubility, it is not expected to be strongly adsorbed to sewage sludge. The combination of its persistence and high aquatic toxicity necessitates a disposal method that ensures its complete destruction.

cluster_0 Improper Disposal cluster_1 Environmental Release cluster_2 Environmental Impact cluster_3 Recommended Disposal Drain Disposal down drain Wastewater Enters wastewater treatment systems Drain->Wastewater Direct release Trash Disposal in regular trash Landfill Leaches from landfill Trash->Landfill Potential leaching Aquatic_Toxicity High toxicity to aquatic organisms Wastewater->Aquatic_Toxicity Persistence Persistence in environment (low biodegradability) Wastewater->Persistence Landfill->Aquatic_Toxicity Landfill->Persistence Incineration High-Temperature Incineration Prevention Prevents Environmental Release & Toxicity Incineration->Prevention

Figure 2: Rationale for incineration based on environmental risks.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific guidelines for hazardous waste disposal and the most current Safety Data Sheet for the product.

References

Essential Safety and Logistics for Handling Gumelutamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Gumelutamide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on protocols for handling hazardous drugs and information for structurally similar compounds like Bicalutamide.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure.[1][2][3] The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Compounding Double Chemotherapy Gloves, Disposable Gown (resistant to hazardous drugs), N95 Respirator, Face Shield, and Splash Goggles.[4]
Handling Solutions Double Chemotherapy Gloves, Disposable Gown, and Splash Goggles.[5]
Administering to Animals Double Chemotherapy Gloves and a Disposable Gown.
Spill Cleanup Two pairs of Chemotherapy Gloves, a Disposable Gown, an N95 Respirator, and Splash Goggles.
Waste Disposal Chemotherapy Gloves and a Disposable Gown.

Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after use. It is essential to ensure that all PPE used has been tested for its impermeability to hazardous drugs.

Emergency Procedures and First Aid

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. Contaminated clothing should be removed and washed before reuse.
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. If eye irritation persists, seek medical attention.
Ingestion Clean the mouth with water and then have the person drink plenty of water. Seek medical attention if symptoms occur.

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

  • Receiving and Unpacking:

    • Wear appropriate PPE (chemotherapy gloves and a lab coat).

    • Inspect the package for any signs of damage or leakage.

    • If the package is compromised, handle it as a spill and follow the spill cleanup procedure.

    • Verify the contents against the shipping documents.

    • Store the compound in a designated, clearly labeled, and well-ventilated area according to the manufacturer's instructions.

  • Preparation of Solutions:

    • Conduct all weighing and solution preparation within a certified chemical fume hood or a biological safety cabinet (BSC).

    • Don the appropriate PPE as outlined in the table above.

    • Use a plastic-backed absorbent pad to line the work surface.

    • Handle the solid compound with care to avoid generating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • All equipment used in the preparation should be decontaminated after use.

  • Administration (in a research setting):

    • Wear the appropriate PPE.

    • Use Luer-lock syringes and needles or other closed-system transfer devices (CSTDs) to minimize the risk of leakage.

    • Place a plastic-backed absorbent pad under the administration site to catch any potential drips.

    • After administration, dispose of all sharps and contaminated materials in designated hazardous waste containers.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Trace Waste: Items with trace amounts of this compound (e.g., empty vials, used gloves, gowns, and absorbent pads) should be disposed of in a designated hazardous waste container, clearly labeled for chemotherapy or hazardous drug waste.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal.

  • Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed, and leak-proof container. This container should be disposed of as hazardous chemical waste.

  • Empty Containers: Before disposing of empty original containers, deface or remove the label to protect proprietary information and prevent misuse. Then, dispose of the container in the appropriate hazardous waste stream.

Community-based drug "take-back" programs are the preferred method for disposing of unused medicines. If such a program is not available, follow the FDA guidelines for household trash disposal, which involve mixing the medication with an undesirable substance like coffee grounds or cat litter in a sealed container.

Visualizing Safe Handling and Disposal Workflow

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Gumelutamide_Workflow This compound Handling and Disposal Workflow cluster_handling Safe Handling Protocol cluster_disposal Disposal Plan receiving Receiving and Unpacking preparation Weighing and Solution Preparation (in Fume Hood/BSC) receiving->preparation Wear appropriate PPE empty_containers Defaced Empty Containers receiving->empty_containers Dispose in hazardous waste spill Spill or Exposure? receiving->spill administration Administration (using CSTD) preparation->administration Wear appropriate PPE unused_compound Unused/Expired Compound preparation->unused_compound Dispose as hazardous chemical waste liquid_waste Liquid Waste preparation->liquid_waste Collect and dispose as hazardous chemical waste preparation->spill trace_waste Trace Contaminated Waste administration->trace_waste Dispose in hazardous waste administration->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes first_aid Administer First Aid spill->first_aid Yes spill_cleanup->trace_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.